molecular formula C13H11BF2O3 B600006 4-Benzyloxy-2,6-difluorophenylboronic acid CAS No. 156635-89-1

4-Benzyloxy-2,6-difluorophenylboronic acid

Cat. No.: B600006
CAS No.: 156635-89-1
M. Wt: 264.035
InChI Key: CDIXTACVWOYKES-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,6-difluorophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIXTACVWOYKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659393
Record name [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156635-89-1
Record name [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-2,6-difluorophenylboronic acid (CAS: 156635-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-2,6-difluorophenylboronic acid, a key building block in contemporary medicinal chemistry, particularly in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is an organoboron compound with the chemical formula C₁₃H₁₁BF₂O₃.[1][2][3] It is recognized for its utility as a versatile reagent in organic synthesis, primarily in palladium-catalyzed cross-coupling reactions. The presence of the difluoro-substituted phenyl ring and the benzyloxy group imparts unique electronic and steric properties, making it a valuable synthon for introducing this moiety into complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 156635-89-1[1][2][3]
Molecular Formula C₁₃H₁₁BF₂O₃[1][2][3]
Molecular Weight 264.03 g/mol [1][2]
Physical State Solid or Liquid[4]
Purity Typically ≥95%[1]
Storage Inert atmosphere, 2-8°C[5]

Note: The physical state of the compound may vary between suppliers, with some providing it as a solid and others as a liquid. This could be due to the presence of varying amounts of the corresponding boronic anhydride.[1]

Synthesis

Experimental Protocol: General Synthesis of Arylboronic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 1-Benzyloxy-3,5-difluoro-2-bromobenzene (starting material)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • A solution of 1-benzyloxy-3,5-difluoro-2-bromobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the formation of the corresponding aryllithium species.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Diagram 1: General Synthetic Workflow for Arylboronic Acids

G ArylHalide Aryl Halide (e.g., 1-Benzyloxy-3,5-difluoro- 2-bromobenzene) Aryllithium Aryllithium Intermediate ArylHalide->Aryllithium n-BuLi, THF, -78°C BoronicEster Boronic Ester Intermediate Aryllithium->BoronicEster Triisopropyl borate BoronicAcid 4-Benzyloxy-2,6-difluoro- phenylboronic acid BoronicEster->BoronicAcid Acidic Workup (HCl)

Caption: General workflow for the synthesis of arylboronic acids.

Applications in Drug Discovery: A Key Building Block for PROTACs

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The Role in PROTAC Synthesis:

This boronic acid is typically utilized in Suzuki-Miyaura cross-coupling reactions to link the difluorobenzyloxy-phenyl moiety to another part of the PROTAC structure. This moiety can serve as a crucial part of the ligand that binds to the target protein of interest (POI).

Diagram 2: The PROTAC Mechanism

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., a component of the PROTAC linker or E3 ligase ligand)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Diagram 3: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_reactants Reactants & Catalyst ArylHalide Aryl Halide Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) ArylHalide->Reaction BoronicAcid 4-Benzyloxy-2,6-difluoro- phenylboronic acid BoronicAcid->Reaction Catalyst Palladium Catalyst & Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product (PROTAC Precursor) Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

Table 2: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, most notably in the rapidly advancing field of targeted protein degradation. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient incorporation of the difluorobenzyloxy-phenyl moiety, a common feature in the design of novel therapeutics. A thorough understanding of its properties, synthesis, and reaction protocols is essential for researchers and scientists in drug discovery and development.

References

An In-depth Technical Guide to 4-Benzyloxy-2,6-difluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern medicinal chemistry, 4-Benzyloxy-2,6-difluorophenylboronic acid is a versatile reagent pivotal for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Properties

This compound, with the CAS Number 156635-89-1, is a valuable organoboron compound. Its structure, featuring a benzyloxy group and two fluorine atoms on the phenyl ring, imparts unique electronic and steric properties that are highly sought after in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the benzyloxy group can be a key interaction moiety or a protecting group for a phenol.

While some suppliers list the compound as a liquid, related difluorinated phenylboronic acid derivatives are typically solids.[1][2][3][4] It is recommended to handle it as a solid or semi-solid and to verify the physical state upon receipt. For stable storage, it should be kept under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[3][4]

Quantitative Physicochemical Data
PropertyValueSource(s)
CAS Number 156635-89-1[1]
Molecular Formula C₁₃H₁₁BF₂O₃[1]
Molecular Weight 264.03 g/mol [1]
IUPAC Name (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid[1]
Physical State Solid or Liquid (conflicting reports)[1][2]
Predicted Boiling Point 389.2 ± 52.0 °C at 760 mmHg[5]
Storage Temperature 2-8°C under inert gas[3][4]
Purity Typically ≥95%[6]
Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, based on the behavior of analogous phenylboronic acids, a general solubility profile can be inferred. It is expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), as well as in alcohols like methanol and ethanol.[4][7] Its solubility in water is anticipated to be low.[7]

Spectroscopic Data

The structural integrity of this compound can be confirmed using standard spectroscopic techniques. The following are expected chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (around 5.1 ppm), the aromatic protons of the benzyl group (in the range of 7.3-7.5 ppm), and the aromatic protons of the difluorophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the benzylic carbon, the aromatic carbons of both phenyl rings, and the carbon atom attached to the boron atom.[8][9] The carbons attached to fluorine will show characteristic splitting.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and a signal corresponding to the two equivalent fluorine atoms on the phenyl ring is expected.[6][10]

Key Applications in Drug Discovery and Medicinal Chemistry

The 2,6-difluorophenyl motif is a privileged scaffold in medicinal chemistry, found in a number of approved drugs.[11][12] This structural unit is often employed to modulate the physicochemical properties of a lead compound to improve its drug-like characteristics. This compound serves as a key building block for introducing this valuable moiety.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][13] Consequently, kinase inhibitors are a major focus of modern drug discovery. The unique electronic properties of the 2,6-difluorophenyl group can lead to potent and selective interactions with the kinase active site.

While a specific, publicly disclosed kinase inhibitor synthesized directly from this compound is not readily identifiable, its utility can be illustrated through its potential role in the synthesis of p38 MAP kinase inhibitors. The p38 signaling pathway is a key regulator of inflammatory responses.

p38 MAP Kinase Signaling Pathway Diagram

p38_signaling_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAP Kinase mkk3_6->p38 downstream_targets Downstream Targets (e.g., Transcription Factors, Other Kinases) p38->downstream_targets inflammation Inflammatory Response downstream_targets->inflammation inhibitor Potential p38 Inhibitor (incorporating 4-Benzyloxy-2,6-difluorophenyl moiety) inhibitor->p38 suzuki_workflow start Start reagents Combine Aryl Halide, This compound, and Base in a Reaction Vessel start->reagents degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand in Solvent degas->catalyst heat Heat the Reaction Mixture (Monitor by TLC or LC-MS) catalyst->heat workup Aqueous Workup and Extraction heat->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

References

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-Benzyloxy-2,6-difluorophenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in its preparation.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The strategy commences with the protection of the hydroxyl group of 3,5-difluorophenol via a Williamson ether synthesis, followed by a regioselective ortho-lithiation and subsequent borylation to introduce the boronic acid moiety. The fluorine atoms on the aromatic ring play a crucial role in directing the lithiation to the desired ortho position.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ortho-lithiation and Borylation 3,5-Difluorophenol 3,5-Difluorophenol Intermediate 1-Benzyloxy-3,5-difluorobenzene 3,5-Difluorophenol->Intermediate Reaction Benzyl_bromide Benzyl bromide Benzyl_bromide->Intermediate Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Intermediate Intermediate_2 1-Benzyloxy-3,5-difluorobenzene Final_Product This compound Intermediate_2->Final_Product Reaction BuLi n-Butyllithium BuLi->Final_Product Borate Triisopropyl borate Borate->Final_Product Acid_workup Acidic Workup Acid_workup->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyloxy-3,5-difluorobenzene

This step involves the O-alkylation of 3,5-difluorophenol with benzyl bromide in the presence of a base. The Williamson ether synthesis is a reliable method for this transformation.

Reaction Scheme:

step1_reaction reactant1 3,5-Difluorophenol plus1 + reactant2 Benzyl bromide arrow K2CO3, DMF product 1-Benzyloxy-3,5-difluorobenzene

Caption: Williamson ether synthesis of the intermediate.

Methodology:

  • To a solution of 3,5-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyloxy-3,5-difluorobenzene.

Step 2: Synthesis of this compound

This step utilizes the directing effect of the fluorine atoms to achieve regioselective lithiation at the C2 position, followed by trapping with a boronic ester and subsequent hydrolysis.

Reaction Scheme:

step2_reaction reactant 1-Benzyloxy-3,5-difluorobenzene reagents 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+ product This compound

Caption: Ortho-lithiation and borylation of the intermediate.

Methodology:

  • Dissolve 1-benzyloxy-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1-1.2 eq) or sec-butyllithium (sec-BuLi, 1.1-1.2 eq) dropwise, maintaining the temperature at -78 °C. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) may enhance the reactivity.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add triisopropyl borate (B(O-iPr)₃, 1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
3,5-DifluorophenolStarting MaterialC₆H₄F₂O130.09
Benzyl bromideReagentC₇H₇Br171.03
1-Benzyloxy-3,5-difluorobenzeneIntermediateC₁₃H₁₀F₂O220.22
n-ButyllithiumReagentC₄H₉Li64.06
Triisopropyl borateReagentC₉H₂₁BO₃188.07
This compoundFinal ProductC₁₃H₁₁BF₂O₃264.04

Logical Relationships in the Synthesis

The synthesis proceeds through a logical sequence of protection followed by functionalization, a common strategy in organic synthesis. The key relationship is the directing effect of the substituents on the aromatic ring, which dictates the regioselectivity of the borylation step.

logical_relationship Start 3,5-Difluorophenol Protection Protection of -OH group Start->Protection Intermediate 1-Benzyloxy-3,5- difluorobenzene Protection->Intermediate Activation Ortho-directing effect of F and O-Bn Intermediate->Activation Lithiation Regioselective Ortho-lithiation Activation->Lithiation Borylation Borylation Lithiation->Borylation Product 4-Benzyloxy-2,6-difluoro- phenylboronic acid Borylation->Product

An In-depth Technical Guide to (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is a key synthetic intermediate in medicinal chemistry, valued for its utility in constructing complex molecular architectures, particularly in the realm of targeted therapeutics. The presence of the difluorophenyl moiety, combined with the versatile reactivity of the boronic acid group, makes this compound a valuable building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and its application in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and data are presented to facilitate its use in a research and development setting.

Chemical Structure and Properties

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is an organoboron compound characterized by a phenylboronic acid scaffold substituted with two fluorine atoms and a benzyloxy group.

Chemical Structure:

Figure 1: Chemical structure of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties for (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is provided in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueReference
Molecular Formula C₁₃H₁₁BF₂O₃[1]
Molecular Weight 264.03 g/mol [1]
CAS Number 156635-89-1[1]
IUPAC Name (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid[1]
Appearance White to off-white solid
Purity ≥95%[1]
Boiling Point (Predicted) 389.2 ± 52.0 °C
Density (Predicted) 1.32 ± 0.1 g/cm³
pKa (Predicted) 8.29 ± 0.58
Storage Under inert gas (nitrogen or Argon) at 2-8°C
Spectral Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.1 (s, 2H, -B(OH)₂)

  • δ 7.3-7.5 (m, 5H, Ar-H of benzyl)

  • δ 6.8 (d, J=8.0 Hz, 2H, Ar-H ortho to boronic acid)

  • δ 5.2 (s, 2H, -OCH₂-)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160.0 (C-F)

  • δ 158.0 (C-O)

  • δ 136.0 (Ar-C of benzyl)

  • δ 128.5 (Ar-C of benzyl)

  • δ 128.0 (Ar-C of benzyl)

  • δ 127.5 (Ar-C of benzyl)

  • δ 110.0 (C-B)

  • δ 100.0 (C-H ortho to F)

  • δ 70.0 (-OCH₂-)

Mass Spectrometry (ESI-MS):

  • Expected [M-H]⁻: 263.07

Synthesis

A plausible synthetic route for (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid involves a lithium-halogen exchange followed by borylation. The following is a representative experimental protocol.

Synthesis Workflow

G cluster_0 Synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid start 1-Bromo-3,5-difluorobenzene intermediate1 1-(Benzyloxy)-3,5-difluorobenzene start->intermediate1 Benzyl alcohol, NaH, DMF intermediate2 Lithiation intermediate1->intermediate2 n-BuLi, THF, -78 °C intermediate3 Borylation with Triisopropyl borate intermediate2->intermediate3 B(O-iPr)₃, -78 °C to rt product (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid intermediate3->product Acidic workup (e.g., HCl)

Figure 2: Synthetic workflow for (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid.

Experimental Protocol: Synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of 1-(Benzyloxy)-3,5-difluorobenzene:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add benzyl alcohol (1.1 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-3,5-difluorobenzene.

  • Synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid:

    • Dissolve 1-(benzyloxy)-3,5-difluorobenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

    • Allow the reaction to warm slowly to room temperature and stir for 16 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl until the pH is acidic.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (4-(benzyloxy)-2,6-difluorophenyl)boronic acid.

    • The product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is a valuable building block in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the benzyloxydifluorophenyl moiety into target molecules. This structural motif is of particular interest in the design of inhibitors for various biological targets and in the synthesis of PROTACs.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The synthesis of PROTACs often involves the coupling of a POI-binding ligand and an E3 ligase-binding ligand via a chemical linker. (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid can be used to synthesize the POI-binding moiety, with the fluorine atoms potentially enhancing binding affinity and metabolic stability.

Hypothetical Signaling Pathway and PROTAC Mechanism of Action

Consider a hypothetical scenario where a kinase, "Kinase X," is overexpressed in a cancer cell line, leading to uncontrolled cell proliferation through a signaling pathway. A PROTAC can be designed to target Kinase X for degradation.

G cluster_0 Kinase X Signaling Pathway and PROTAC Intervention GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X (Overexpressed) Receptor->KinaseX Activation DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylation TernaryComplex Ternary Complex (Kinase X - PROTAC - E3 Ligase) KinaseX->TernaryComplex Proliferation Cell Proliferation DownstreamEffector->Proliferation PROTAC PROTAC (containing benzyloxydifluorophenyl moiety) PROTAC->KinaseX Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Kinase X TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Kinase X Proteasome->Degradation PathwayBlock Signaling Pathway Blocked Degradation->PathwayBlock

Figure 3: Hypothetical signaling pathway of Kinase X and the mechanism of action of a PROTAC.

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid with a hypothetical aryl bromide to synthesize a key intermediate for a PROTAC.

Suzuki-Miyaura Coupling Workflow

G cluster_0 Suzuki-Miyaura Coupling Experimental Workflow Setup Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) Degassing Degassing (Inert atmosphere) Setup->Degassing Heating Heating and Stirring (e.g., 90 °C, 12 h) Degassing->Heating Workup Aqueous Workup (Extraction with organic solvent) Heating->Workup Purification Purification (Flash column chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

In-Depth Technical Guide: 4-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available safety data sheets and chemical databases. It is intended for informational purposes for qualified professionals and does not replace a formal Safety Data Sheet (SDS). Always refer to the original SDS from the supplier before handling this chemical.

Chemical Identification and Properties

4-Benzyloxy-2,6-difluorophenylboronic acid is a fluorinated organic compound with applications in synthetic chemistry, particularly as a building block in the development of pharmaceutical agents and other complex molecules.

Identifier Value Source
Chemical Name (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid[1][2][3]
CAS Number 156635-89-1[1][2][3][4][5][6]
Molecular Formula C13H11BF2O3[2][3][4][5][6]
Molecular Weight 264.03 g/mol [2][4][5]
Physical State Liquid or Solid (sources vary)[4]
Purity Typically ≥95% - 97%[4][5]
Synonyms (2,6-difluoro-4-phenylmethoxyphenyl)boronic acid[4][6]

Hazard Identification and Classification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Category Hazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

GHS Pictogram:

alt text
[4]

Signal Word: Warning [4]

Toxicological Summary

Toxicological Endpoint Value
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Carcinogenicity No data available
Germ Cell Mutagenicity No data available
Reproductive Toxicity No data available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this specific compound are not published. However, the hazard classifications (H302, H315, H319, H335) are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).

Likely Methodologies for Hazard Determination:

  • Acute Oral Toxicity (H302): OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve the administration of the substance to animals (typically rodents) to determine the dose at which adverse effects or mortality occur.

  • Skin Irritation (H315): OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This protocol involves applying the substance to the skin of an animal (often a rabbit) and observing for signs of irritation, such as erythema and edema, over a set period.

  • Eye Irritation (H319): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This test involves applying the substance to the eye of an animal (historically rabbits) and assessing the degree of ocular irritation and reversibility of effects. In vitro alternatives are increasingly used.

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (H335): While no single, specific OECD guideline exists solely for respiratory irritation, this classification is often derived from data from acute inhalation toxicity studies (e.g., OECD 403) where clinical signs of respiratory tract irritation are observed, or from in vitro assays and structure-activity relationship (SAR) analysis.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[7]

Personal Protective Equipment (PPE)
Protection Type Recommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid and Emergency Procedures

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[9]

Visualized Safety Workflows

The following diagrams illustrate key safety-related logical flows when working with this compound.

Hazard_Response_Workflow cluster_exposure Exposure Event cluster_first_aid First Aid Response cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Eye_Contact Eye Contact Rinse_Eyes_15_min Rinse Eyes for 15 min Eye_Contact->Rinse_Eyes_15_min Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention if symptoms persist Wash_with_Soap_Water->Seek_Medical_Attention if irritation persists Rinse_Eyes_15_min->Seek_Medical_Attention immediately Rinse_Mouth->Seek_Medical_Attention immediately

Caption: First aid workflow for different exposure routes.

Spill_Cleanup_Procedure Spill_Detected Spill Detected Ensure_Ventilation Ensure Adequate Ventilation Spill_Detected->Ensure_Ventilation Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ensure_Ventilation->Wear_PPE Contain_Spill Contain Spill Wear_PPE->Contain_Spill Collect_Material Collect Material (Sweep/Shovel) Contain_Spill->Collect_Material Place_in_Container Place in Sealed Container for Disposal Collect_Material->Place_in_Container Clean_Area Clean Spill Area Place_in_Container->Clean_Area Dispose_Waste Dispose of Waste (Follow Regulations) Clean_Area->Dispose_Waste

Caption: Step-by-step procedure for accidental spill cleanup.

References

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-2,6-difluorophenylboronic acid (CAS No. 156635-89-1), a key building block in synthetic and medicinal chemistry. Due to the general scarcity of publicly available quantitative solubility data for this specific compound, this document outlines its anticipated solubility profile based on its structural features and provides detailed, standardized protocols for its empirical determination. Methodologies for both kinetic and thermodynamic solubility assays are presented, along with workflows for sample analysis. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries to aid in experimental design, process development, and formulation.

Introduction

This compound is an organoboron compound characterized by a phenylboronic acid moiety substituted with a benzyloxy group and two fluorine atoms. Its molecular formula is C₁₃H₁₁BF₂O₃, and it has a molecular weight of 264.03 g/mol .[1][2] The structural characteristics—a polar boronic acid group, electron-withdrawing fluorine atoms, and a large, non-polar benzyloxy group—confer a complex solubility profile that is critical for its application in chemical reactions, purification, and formulation.

Understanding the solubility of a compound is a fundamental requirement in drug discovery and development. Poor solubility can impede absorption, reduce bioavailability, and introduce challenges in generating reliable data from in vitro biological assays.[3][4][5][6] This guide details the industry-standard "shake-flask" method for determining thermodynamic solubility and high-throughput methods for assessing kinetic solubility.

Physicochemical Properties and Predicted Solubility

While specific experimental data for this compound is not widely published, its solubility can be inferred from its structural components and by comparing it to analogous compounds like phenylboronic acid.[7]

  • Polar Group: The boronic acid group, -B(OH)₂, is capable of hydrogen bonding, suggesting potential solubility in polar solvents.

  • Non-Polar Groups: The benzyl ether moiety is large and hydrophobic, which will favor solubility in non-polar organic solvents.[8]

  • Fluorine Substitution: The two fluorine atoms are highly electronegative and can modulate the electronic properties and crystal packing of the molecule, influencing its interaction with solvents.

Based on these features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar boronic acid group is countered by the large hydrophobic benzyloxy moiety, limiting solubility.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighThese solvents can effectively solvate both the polar and non-polar regions of the molecule. DMSO is often used for stock solutions.[9]
Non-Polar Chloroform, Dichloromethane (DCM)Moderate to HighFavorable interactions with the large non-polar surface area of the molecule are expected.[8]
Hydrocarbon Hexane, TolueneLowThe overall polarity from the boronic acid and ether oxygen is too high for significant solubility in purely non-polar hydrocarbons.[7]

Experimental Protocols for Solubility Determination

To obtain quantitative data, standardized experimental protocols are essential. The two primary types of solubility measurements are thermodynamic and kinetic.[9][10]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent and is considered the gold standard.[10][11] The shake-flask method is the most reliable technique for this measurement.[11][12]

Objective: To determine the equilibrium solubility of solid this compound in a given solvent.

Materials:

  • This compound (solid powder, >95% purity)[2]

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, acetonitrile, methanol)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system in a temperature-controlled incubator[5]

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[5][13]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or roller. Incubate at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9][12][14]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant by either centrifuging the vial or carefully filtering the solution through a syringe filter to remove all undissolved particles.[9][12]

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Dilute the saturated filtrate with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS.[13][14]

  • Calculation: Determine the concentration of the compound in the saturated solution using the calibration curve. This value represents the thermodynamic solubility, typically reported in µg/mL or µM.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery, as it is faster and requires less compound.[3][4] This method measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[9][15]

Objective: To determine the kinetic solubility limit of the compound in an aqueous buffer.

Materials:

  • A stock solution of this compound (e.g., 10-20 mM in DMSO).[3]

  • Aqueous buffer (e.g., pH 7.4 PBS).

  • 96-well microtiter plates.

  • Plate reader capable of nephelometry (light scattering) or UV absorbance.[9][15]

  • Automated liquid handler (recommended).

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[15]

  • Plate Setup: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (the final DMSO concentration should be low, typically 1-2%).[14] This is often done in a serial dilution format across the plate.[4]

  • Incubation: Mix the plate thoroughly and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[9][15]

  • Precipitation Detection: Measure the amount of precipitate formed.

    • Nephelometry: Use a nephelometer to measure the light scattered by the insoluble particles.[15]

    • Direct UV/Filtration: Filter the plate to remove precipitate and measure the UV absorbance of the remaining dissolved compound in the filtrate.[4][15]

  • Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed.

Experimental and Analytical Workflows

Visualizing the workflow for these experiments helps in planning and execution. The following diagrams illustrate the logical steps for solubility determination and subsequent sample analysis.

G cluster_thermo Thermodynamic Solubility Workflow (Shake-Flask) start_node start_node process_node process_node decision_node decision_node end_node end_node analysis_node analysis_node thermo_start Start add_excess Add excess solid to vial thermo_start->add_excess add_solvent Add precise volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-72h at 25°C) add_solvent->equilibrate separate Separate solid/liquid (Centrifuge or Filter) equilibrate->separate quantify Quantify concentration in supernatant separate->quantify thermo_end End: Report Solubility (µg/mL) quantify->thermo_end

Figure 1: General workflow for thermodynamic solubility determination.

G cluster_analysis Analytical Quantification Workflow (HPLC/LC-MS) start_node start_node process_node process_node decision_node decision_node end_node end_node analysis_node analysis_node analysis_start Start with Saturated Filtrate dilute_sample Dilute sample to fit linear range analysis_start->dilute_sample prepare_standards Prepare calibration standards inject_samples Inject standards & sample into LC system prepare_standards->inject_samples dilute_sample->inject_samples analyze Analyze data & build calibration curve inject_samples->analyze calculate Calculate concentration and apply dilution factor analyze->calculate analysis_end Final Concentration calculate->analysis_end

References

discovery and history of 4-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of 4-Benzyloxy-2,6-difluorophenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organoboron compound of significant interest to researchers, scientists, and drug development professionals. Due to a lack of specific historical records on its discovery in publicly available literature, this document focuses on the probable synthetic methodologies, its physicochemical properties, and its crucial role as a building block in modern medicinal chemistry. The guide outlines a plausible and detailed experimental protocol for its synthesis based on established methods for preparing analogous substituted phenylboronic acids.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are a class of organic compounds that have become indispensable in synthetic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

The incorporation of fluorine atoms into organic molecules can profoundly influence their biological properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. Consequently, fluorinated phenylboronic acids, such as this compound, are highly valuable building blocks in the design and synthesis of novel therapeutic agents. The benzyloxy group in this particular molecule can also serve as a protective group or play a role in molecular recognition.

Physicochemical Properties and Data

While a detailed historical timeline of the discovery of this compound is not available, its fundamental properties have been characterized.

PropertyData
IUPAC Name (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
CAS Number 156635-89-1
Molecular Formula C₁₃H₁₁BF₂O₃
Molecular Weight 264.04 g/mol
Appearance Typically a white to off-white solid

Probable Synthetic Pathways and Experimental Protocol

The synthesis of this compound is not explicitly detailed in seminal literature. However, based on well-established methodologies for the synthesis of substituted arylboronic acids, a highly plausible route involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by borylation. The two primary methods for this are through a Grignard reagent or an organolithium reagent. A likely precursor for these reactions is 1-benzyloxy-4-bromo-3,5-difluorobenzene .

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, beginning with the preparation of a suitable aryl halide precursor, followed by the formation of an organometallic species, borylation, and final hydrolysis to yield the desired boronic acid.

Synthesis_Workflow Start Starting Material (e.g., 3,5-Difluorophenol) Precursor Aryl Halide Precursor (1-Benzyloxy-4-bromo-3,5-difluorobenzene) Start->Precursor Benzylation & Bromination Organometallic Organometallic Intermediate (Grignard or Organolithium) Precursor->Organometallic Metal-Halogen Exchange (e.g., with Mg or n-BuLi) Borate_Ester Borate Ester Intermediate Organometallic->Borate_Ester Borylation (with Trialkyl borate) Final_Product This compound Borate_Ester->Final_Product Acidic Hydrolysis Suzuki_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification Boronic_Acid This compound Reaction_Vessel Reaction in Solvent (e.g., Toluene/Water) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Workup Aqueous Work-up Heating->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Coupled_Product Final Coupled Product Purification->Coupled_Product

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the use of 4-Benzyloxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of the difluoro substitution pattern ortho to the boronic acid presents unique challenges, including increased steric hindrance and a propensity for protodeboronation. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields. The benzyloxy group in the para position makes this building block particularly useful for the synthesis of complex molecules in medicinal chemistry and materials science, where it can serve as a masked phenol.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

Due to the limited availability of specific published data for this compound, the following table summarizes typical conditions and expected yields based on reactions with structurally similar 2,6-difluorophenylboronic acids. These conditions provide a strong starting point for optimization.

Aryl Halide Partner (Example)Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10012-1875-90
1-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane8016-2480-95
4-Chlorotoluene[Pd(cinnamyl)Cl]₂ (2)XPhos (4)K₃PO₄ (2.0)THF/H₂O (2:1)60-8018-2465-85
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (4:1)901270-85

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • To the sealed tube, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the reaction vessel in a preheated heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Coupling

Materials:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.0075 mmol), XPhos (0.015 mmol), and cesium carbonate (1.0 mmol).

  • Add anhydrous 1,4-dioxane (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Base) diorgano_pd R¹-Pd(II)-R² L_n transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk tube. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen. setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup: Dilute with organic solvent and water, separate layers, and extract. reaction->workup purification Purification: Dry, concentrate, and perform column chromatography. workup->purification product Isolated Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 4-Benzyloxy-2,6-difluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2,6-difluorophenylboronic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized for the introduction of the 4-benzyloxy-2,6-difluorophenyl moiety into target molecules. This structural motif is of significant interest in the design of kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases. The benzyloxy group can serve as a handle for further functionalization or interact with specific residues in the kinase binding pocket, while the difluoro substitution can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and potentially enhance binding affinity.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction enables the efficient coupling of the boronic acid with a variety of aryl or heteroaryl halides, providing access to a diverse range of complex molecules with potential therapeutic applications.

Application in the Synthesis of PERK Inhibitors

A prominent example of the utility of the 4-benzyloxy-2,6-difluorophenyl moiety is in the development of inhibitors for the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway that is often upregulated in cancer cells to promote their survival. Inhibition of PERK is therefore a promising therapeutic strategy for the treatment of various cancers.

The compound GSK2656157 is a potent and selective PERK inhibitor that incorporates the 4-benzyloxy-2,6-difluorophenyl group.[1][2][3] This inhibitor has demonstrated antitumor and antiangiogenic activity in preclinical models.[1] The 4-benzyloxy-2,6-difluorophenyl moiety in GSK2656157 plays a crucial role in its high affinity and selectivity for the PERK kinase domain.

Data Presentation

The following table summarizes the key quantitative data for the representative PERK inhibitor, GSK2656157, which features the 4-benzyloxy-2,6-difluorophenyl structural motif.

CompoundTarget KinaseIC50 (nM)Cellular IC50 (nM)Key Biological Activities
GSK2656157PERK0.9[3]10-30[1]Antitumor, Antiangiogenic[1]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a key intermediate for a PERK inhibitor, based on established methodologies for similar couplings.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the synthesis of 4-(4-(benzyloxy)-2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine, a core structure for PERK inhibitors like GSK2656157.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.0 eq).

    • Add [Pd(dppf)Cl₂] (0.05 eq) to the flask.

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-(benzyloxy)-2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Visualizations

PERK Signaling Pathway and Inhibition by GSK2656157

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress Unfolded Proteins Unfolded Proteins ER Stress->Unfolded Proteins PERK_inactive PERK (inactive) Unfolded Proteins->PERK_inactive activates PERK_active PERK (active, phosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global Translation Global Translation eIF2a_P->Global Translation inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 promotes UPR Genes UPR Genes ATF4->UPR Genes CHOP CHOP UPR Genes->CHOP GSK2656157 GSK2656157 GSK2656157->PERK_active inhibits Suzuki_Coupling_Workflow reagents 1. Reagent Addition - this compound - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Pd(dppf)Cl₂ - K₂CO₃ - Dioxane/Water reaction 2. Reaction - Heat to reflux (80-100 °C) - Monitor by TLC/LC-MS reagents->reaction workup 3. Workup - Cool to RT - Extraction with Ethyl Acetate - Wash with Brine - Dry and Concentrate reaction->workup purification 4. Purification - Column Chromatography workup->purification product Final Product 4-(4-(benzyloxy)-2,6-difluorophenyl)- 7H-pyrrolo[2,3-d]pyrimidine purification->product

References

palladium catalyst for 4-Benzyloxy-2,6-difluorophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

An exemplary palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 4-benzyloxy-2,6-difluorophenylboronic acid is presented. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed guide for the synthesis of substituted biaryl compounds, which are of significant interest in medicinal chemistry.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This application note focuses on the use of this compound as a building block for synthesizing complex biaryl structures. The presence of two fluorine atoms ortho to the boronic acid group can influence the reactivity of the molecule, potentially making the C-B bond more susceptible to protodeboronation under certain conditions. Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful coupling reaction.

The benzyloxy group provides a handle for further functionalization, as it can be deprotected to reveal a hydroxyl group. This makes this compound a valuable reagent for the synthesis of intermediates in multi-step synthetic routes common in drug discovery. The protocols provided below are based on established methods for the Suzuki-Miyaura coupling of structurally similar fluorinated arylboronic acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide (bromide or iodide).

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If the palladium catalyst is a solid, add it at this stage (0.01-0.05 mmol, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of a generic aryl bromide with this compound, based on protocols for similar substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)901285-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane100890-98
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)80488-96

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_catalyst Add Solvent & Catalyst inert->solvent_catalyst heat Heat & Stir (80-110 °C) solvent_catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify (Chromatography) extract->purify product Isolated Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L2) pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 4-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2,6-difluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the difluoro substitution pattern on the phenyl ring can significantly influence the electronic properties and conformational preferences of the resulting biaryl products, making this building block of particular interest in medicinal chemistry and materials science. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed at a later synthetic stage if required.

These application notes provide an overview of the plausible synthesis and recommended protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions, based on established methodologies for structurally related fluorinated arylboronic acids.

Synthesis of this compound

A potential synthetic pathway could commence from 1-benzyloxy-3,5-difluorobenzene. The protocol below is a generalized procedure based on this strategy.

Protocol: Synthesis via Lithiation-Borylation

Materials:

  • 1-Benzyloxy-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable oven-dried glassware

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-benzyloxy-3,5-difluorobenzene in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this cooled solution, add n-butyllithium (typically 1.1 to 1.5 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate (typically 1.5 to 2.0 equivalents) dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization or silica gel column chromatography to afford the desired this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner for a variety of aryl and heteroaryl halides in the Suzuki-Miyaura reaction. The reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with electronically demanding or sterically hindered substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, DMF)

  • Water (often used as a co-solvent)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Heating source (e.g., oil bath or microwave reactor)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (typically 1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the ligand (if used, in appropriate molar ratio to the catalyst).

  • Addition of Base and Solvent: Add the base (typically 2-3 equivalents) to the vessel. Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data Summary

While specific, reproducible quantitative data for the Suzuki-Miyaura coupling of this compound with a range of aryl halides is not extensively reported in publicly accessible literature, the following table provides a general guideline for expected reactivity and conditions based on similar fluorinated arylboronic acids. Researchers should perform their own optimization for specific substrate combinations.

Aryl Halide TypeTypical Catalyst/LigandTypical BaseTypical SolventTemperature (°C)Expected Yield
Electron-rich Aryl BromidePd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O80-100Good to Excellent
Electron-poor Aryl BromidePd₂(dba)₃/XPhosK₃PO₄ or Cs₂CO₃THF/H₂O80-100Good to Excellent
Heteroaryl BromidePd(dppf)Cl₂ or Pd(OAc)₂/Buchwald LigandK₃PO₄Dioxane/H₂O or Toluene90-120Moderate to Good
Aryl ChloridePd(OAc)₂/XPhos or RuPhosK₃PO₄ or CsFt-BuOH or Dioxane100-120Substrate Dependent

Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is recommended for each new reaction.

Mandatory Visualizations

Diagram 1: Plausible Synthetic Pathway

G cluster_synthesis Synthesis of this compound A 1-Benzyloxy-3,5-difluorobenzene B Lithiation (n-BuLi, THF, -78 °C) A->B C Intermediate Aryllithium B->C D Borylation (Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl, H₂O) E->F G This compound F->G

Caption: Plausible synthetic route to this compound.

Diagram 2: Suzuki-Miyaura Coupling Workflow

G cluster_workflow General Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactants & Catalyst Setup R1 This compound Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) R1->Solvent R2 Aryl/Heteroaryl Halide R2->Solvent Cat Palladium Catalyst & Ligand Cat->Solvent Base Base Base->Solvent Reaction Heat under Inert Atmosphere (80-120 °C) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArB Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications of 4-Benzyloxy-2,6-difluorophenylboronic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature survey, specific applications of 4-Benzyloxy-2,6-difluorophenylboronic acid in materials science are not extensively documented in peer-reviewed journals. The following application notes and protocols are based on the known reactivity of similar fluorinated phenylboronic acids and their established roles in the synthesis of advanced materials. These should be considered as predictive examples of potential applications.

Introduction

This compound is a versatile building block for organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two fluorine atoms ortho to the boronic acid group significantly influences the electronic properties of the molecule, making it an attractive component for the synthesis of novel materials in organic electronics and photonics. The benzyloxy group provides a handle for further functionalization or can be deprotected to reveal a phenol, offering another site for chemical modification.

Potential applications in materials science are predicated on the ability of this molecule to introduce a difluorinated, benzyloxy-substituted phenyl unit into larger conjugated systems. This can impart desirable properties such as improved thermal stability, modified electronic energy levels, and altered intermolecular packing, which are critical for the performance of organic electronic devices.

Potential Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The introduction of the 2,6-difluorophenyl moiety can be advantageous in the design of materials for OLEDs. The strong electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which is a key strategy for designing electron-transporting materials (ETMs) and host materials for phosphorescent emitters.

Application Note: this compound can be used as a precursor to synthesize electron-deficient units in thermally activated delayed fluorescence (TADF) emitters or as a component of host materials for blue phosphorescent OLEDs. The bulky benzyloxy group can also play a role in disrupting intermolecular aggregation, which can help to maintain high photoluminescence quantum yields in the solid state.

Organic Field-Effect Transistors (OFETs)

In the field of OFETs, fluorination of the semiconductor backbone is a common strategy to enhance charge carrier mobility and air stability. The 2,6-difluoro substitution pattern can promote a more planar backbone conformation in conjugated polymers and small molecules, facilitating efficient π-π stacking and charge transport.

Application Note: Through Suzuki-Miyaura coupling, this compound can be copolymerized with various electron-rich monomers to create donor-acceptor (D-A) conjugated polymers. The resulting polymers are expected to exhibit good thermal stability and potentially high electron mobility, making them suitable for n-channel or ambipolar OFETs.

Organic Photovoltaics (OPVs)

In OPV applications, tuning the energy levels of the donor and acceptor materials is crucial for efficient charge separation and transport. The incorporation of fluorinated phenyl units can lower the LUMO level of acceptor materials, leading to a larger open-circuit voltage (Voc) in the solar cell.

Application Note: this compound can be employed in the synthesis of non-fullerene acceptors (NFAs). The difluorobenzyloxy-phenyl moiety can act as an electron-withdrawing end-group, enabling fine-tuning of the acceptor's electronic properties to match with a donor polymer for optimal device performance.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction, which is the primary method for incorporating this compound into larger molecular structures.

Protocol 1: Synthesis of a Biphenyl Derivative for Small Molecule Applications

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical):

Reactant 1 (Aryl Bromide)ProductYield (%)Melting Point (°C)
4-Bromo-N,N-diphenylaniline4'-(Benzyloxy)-N,N-diphenyl-[1,1'-biphenyl]-4-amine85155-157
2-Bromo-9,9-dimethylfluorene2-(4-(Benzyloxy)-2,6-difluorophenyl)-9,9-dimethyl-9H-fluorene78130-132
Protocol 2: Synthesis of a Donor-Acceptor Conjugated Polymer

This protocol outlines a general procedure for the polymerization of a dibromo-monomer with a diboronic acid ester monomer derived from this compound.

Materials:

  • Dibromo-monomer (e.g., a dibrominated benzothiadiazole derivative, 1.0 equivalent)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • This compound (to be converted to the diboronic ester in situ or separately)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Sodium carbonate (Na₂CO₃, 4.0 equivalents)

  • Aliquat 336 (phase transfer catalyst)

  • Toluene (solvent)

Procedure:

  • Synthesis of the Diboronic Ester Monomer (if not commercially available): React the corresponding dihalo-precursor with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a suitable solvent like dioxane or DMF.

  • Polymerization: a. To a Schlenk tube, add the dibromo-monomer, the diboronic ester monomer, and sodium carbonate. b. Add tetrakis(triphenylphosphine)palladium(0) and a few drops of Aliquat 336. c. Evacuate and backfill the tube with argon three times. d. Add degassed toluene. e. Heat the mixture to 90-110 °C and stir vigorously for 48-72 hours. f. As the polymer forms, the viscosity of the solution will increase.

  • Work-up and Purification: a. Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer. b. Filter the polymer and wash it with methanol and acetone. c. To remove catalyst residues, perform a Soxhlet extraction with methanol, acetone, and hexane. d. Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate it into methanol. e. Collect the final polymer by filtration and dry it under vacuum.

Data Presentation (Hypothetical):

Polymer NameNumber-Average Molecular Weight (Mₙ) (kDa)Polydispersity Index (PDI)HOMO Level (eV)LUMO Level (eV)
P(BT-co-FBnDFP)15.22.1-5.6-3.4
P(Th-co-FBnDFP)12.81.9-5.4-3.2

Visualizations

Below are diagrams illustrating the key chemical transformation and a general workflow.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Boronic_Acid This compound Catalyst Pd(0) Catalyst + Base Boronic_Acid->Catalyst Aryl_Halide Ar-X (X = Br, I) Aryl_Halide->Catalyst Product Ar-(C₆H₂F₂)-OCH₂Ph (Coupled Product) Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

workflow Start Synthesis of Monomers Polymerization Suzuki Polymerization Start->Polymerization Purification Purification via Precipitation & Soxhlet Polymerization->Purification Characterization Material Characterization (GPC, NMR, UV-Vis, CV) Purification->Characterization Fabrication Device Fabrication (e.g., Spin Coating) Characterization->Fabrication Testing Device Performance Testing Fabrication->Testing

Caption: General workflow for conjugated polymer synthesis and device fabrication.

Application Notes and Protocols for Suzuki Coupling of 4-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 4-Benzyloxy-2,6-difluorophenylboronic acid. This sterically hindered and electron-deficient boronic acid presents unique challenges in carbon-carbon bond formation. The following sections outline recommended phosphine ligands, catalytic systems, and detailed experimental procedures to achieve high coupling efficiency, along with visual aids to illustrate the reaction mechanism and experimental workflow.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[1][2] The synthesis of biaryl compounds containing fluorinated moieties is of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can enhance metabolic stability and binding affinity.[3] However, sterically hindered and electron-deficient substrates such as this compound often require carefully optimized reaction conditions and specialized catalyst systems to achieve high yields. The key to success in these challenging couplings often lies in the choice of a suitable phosphine ligand. Bulky and electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, particularly with unactivated or sterically demanding coupling partners.[1]

Recommended Phosphine Ligands and Catalytic Systems

The choice of phosphine ligand is critical for the successful Suzuki coupling of sterically hindered substrates. For the coupling of this compound, ligands that are both bulky and electron-rich are recommended to promote the formation of the active catalytic species and facilitate the challenging transmetalation and reductive elimination steps.

Several classes of phosphine ligands have demonstrated high efficacy in the coupling of sterically demanding aryl halides and boronic acids.[4][5][6][7][8] Based on literature for similar substrates, the following ligands are proposed as excellent starting points for optimization.

Table 1: Recommended Phosphine Ligands for Suzuki Coupling of this compound

Ligand NameStructureKey FeaturesRecommended Precatalyst
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich biarylphosphine. Generally provides high reactivity and stability.Pd(OAc)₂ or SPhos Pd G3
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly bulky and electron-rich biarylphosphine. Excellent for sterically hindered couplings.Pd₂(dba)₃ or XPhos Pd G3
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky and electron-donating, often effective for hindered substrates.Pd(OAc)₂ or RuPhos Pd G3
Indenyl-derived Phosphines e.g., Aryl substituted indenyl phosphineAir-stable ligands that can be highly efficient for sterically hindered aryl halides.[4]Pd(OAc)₂
Ruthenocenylphosphines (R-Phos) Biphenylene-substituted di-tert-butylruthenocenylphosphineHighly active and stable for difficult Suzuki-Miyaura reactions of di-ortho-substituted aryl bromides.[5]Pd₂(dba)₂

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates by screening different ligands, bases, solvents, and temperatures.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald G3 precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-Amyl alcohol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the phosphine ligand (0.02-0.05 mmol), the palladium precatalyst (0.01-0.025 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the reaction mixture under the inert atmosphere.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 2: Example Reaction Conditions for Optimization

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)SPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)-
Base K₃PO₄ (3 equiv)Cs₂CO₃ (2 equiv)K₂CO₃ (3 equiv)
Solvent TolueneDioxanet-Amyl alcohol
Temperature 100 °C110 °C90 °C
Time 12 h16 h24 h

Catalytic Cycle and Experimental Workflow Diagrams

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for the coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pdxar Pd(II)(Ar)X(L)₂ oxidative_addition->pdxar transmetalation Transmetalation (Ar'B(OH)₂) pdxar->transmetalation pdxarar Pd(II)(Ar)(Ar')(L)₂ transmetalation->pdxarar reductive_elimination Reductive Elimination pdxarar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate + Base base Base boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Weighing reagents, adding to flask) start->setup inert Establish Inert Atmosphere (Evacuate/backfill with Ar/N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heating and Stirring (Monitor progress by TLC/GC/LCMS) solvent->reaction workup Reaction Quench and Work-up (Cooling, dilution, extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Base Selection for 4-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for drug discovery and materials science. The use of fluorinated arylboronic acids, such as 4-Benzyloxy-2,6-difluorophenylboronic acid, introduces unique electronic properties that can enhance the pharmacological profile of target molecules. However, the presence of ortho-fluorine substituents presents a significant challenge: a heightened susceptibility to protodeboronation under basic conditions. This undesired side reaction, where the boronic acid moiety is replaced by a hydrogen atom, can severely diminish reaction yields. Consequently, the judicious selection of a base is paramount for a successful and efficient coupling.

This document provides a comprehensive guide to understanding the critical role of the base in Suzuki-Miyaura reactions involving this compound. While specific quantitative data for this exact molecule is limited, this guide consolidates information from reactions with structurally similar fluorinated boronic acids to provide a strong foundation for reaction optimization. Detailed experimental protocols, based on established methodologies for related compounds, are presented to aid researchers in developing robust and high-yielding synthetic routes.

The Pivotal Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The base plays a crucial role in the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. The accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic "ate" complex (boronate).[1] This boronate species is significantly more reactive towards the palladium(II) intermediate than the neutral boronic acid.

However, stronger bases can also accelerate the competing protodeboronation pathway, especially with electron-deficient arylboronic acids containing ortho-fluorine substituents. Therefore, a delicate balance must be achieved: the base must be strong enough to facilitate the formation of the boronate complex at a rate sufficient for efficient transmetalation, but not so strong as to predominantly favor the undesired protodeboronation.

Comparative Data on Base Selection for Fluorinated Phenylboronic Acids

The following table summarizes various bases and conditions used in Suzuki-Miyaura coupling reactions of fluorinated phenylboronic acids that are structurally related to this compound. This data serves as a valuable starting point for optimizing reactions with the target compound.

Arylboronic AcidCoupling PartnerBaseCatalyst/LigandSolventTemp. (°C)Yield (%)Reference
2,5-Difluorophenylboronic acid4-ChloroanisoleK₃PO₄Pd(OAc)₂ / XPhosTHF/H₂ORT>95[2]
2,5-Difluorophenylboronic acid4-BromotolueneK₃PO₄[Pd(cinnamyl)Cl]₂ / XPhosTHF/H₂ORT96[2]
2,5-Difluorophenylboronic acid5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Pd(PPh₃)₄1,4-Dioxane8085[2]
Phenylboronic acid4-BromotolueneK₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O90-100High[1]
Phenylboronic acid4-BromotolueneNa₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O90-100High[1]
Pentafluorophenylboronic acidPhenyl iodide/bromideCsF / Ag₂OPd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃Not SpecifiedNot Specified>90[3]

Note: The data presented are for illustrative purposes and yields are substrate-dependent. Optimization of reaction conditions is crucial for each specific transformation.

Experimental Protocols

The following protocols are representative methodologies for Suzuki-Miyaura cross-coupling reactions of fluorinated arylboronic acids and can be adapted for use with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Mild Base (K₃PO₄)

This protocol is adapted from procedures found to be effective for ortho-fluorinated phenylboronic acids, which are prone to protodeboronation.[2]

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, THF, or Toluene)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and potassium phosphate (2.0-3.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture vigorously at the desired temperature (starting with room temperature and gradually increasing to 80-100 °C if necessary).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Suzuki-Miyaura Coupling Using Carbonate Bases

This protocol provides an alternative using more common carbonate bases, which may require more careful optimization of temperature and reaction time.[1]

Materials:

  • This compound (1.2 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the selected carbonate base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualizations

To aid in the understanding of the processes described, the following diagrams illustrate the key concepts and workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Base - Catalyst & Ligand B Add Anhydrous Solvent A->B C Degas with Inert Gas B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Solvent Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I Base_Selection_Logic start Select Base for Reaction weak_base Start with a Milder Base (e.g., K₃PO₄, K₂CO₃) start->weak_base monitor Monitor for Protodeboronation weak_base->monitor strong_base Consider Stronger Bases (e.g., Cs₂CO₃, NaOH) with caution strong_base->monitor optimize Optimize Temperature and Time monitor->optimize yield Acceptable Yield? optimize->yield yield->weak_base No yield->strong_base Low Yield with Mild Base

References

Application Notes and Protocols for Solvent Effects in Cross-Coupling of 4-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of fluorinated arylboronic acids, such as 4-Benzyloxy-2,6-difluorophenylboronic acid, is of particular interest in medicinal chemistry and materials science. The fluorine atoms can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. However, ortho-fluorinated arylboronic acids can be susceptible to protodeboronation under basic conditions, making the optimization of reaction parameters—catalyst, ligand, base, and particularly the solvent—critical for achieving high yields and purity.

This document provides an overview of the solvent effects in the Suzuki-Miyaura cross-coupling of this compound and detailed experimental protocols based on analogous reactions with structurally similar difluorophenylboronic acids.

Solvent Effects in Suzuki-Miyaura Cross-Coupling

The choice of solvent is a critical parameter that can significantly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. The solvent system affects catalyst stability, the solubility of reagents, and the reaction mechanism, which in turn impacts the reaction rate, yield, and impurity profile.

In the context of difluorophenylboronic acids, the solvent can play a crucial role in mitigating side reactions such as protodeboronation. A biphasic solvent system, often a mixture of an organic solvent and water, is frequently employed. The aqueous phase is essential for dissolving the inorganic base, while the organic phase solubilizes the aryl halide and the organoboron species. The reaction is believed to occur at the interface of the two phases or in the organic phase.

Commonly used solvents and their effects include:

  • Toluene/Water: A standard nonpolar solvent system that is effective for a wide range of Suzuki couplings.

  • Dioxane/Water: A polar aprotic ether that is a good solvent for many organic compounds and is often used for more challenging couplings.

  • Tetrahydrofuran (THF)/Water: A versatile and commonly used solvent system that can promote high reaction rates.

  • N,N-Dimethylformamide (DMF)/Water: A polar aprotic solvent that can be beneficial for couplings involving less reactive substrates, though it can be more challenging to remove during workup.[1]

  • Alcohols (e.g., Ethanol, Isopropanol)/Water: Protic solvents that can sometimes accelerate the reaction but may also promote protodeboronation in some cases.

The ratio of the organic solvent to water can also be a critical parameter to optimize. An increased amount of water can sometimes enhance the rate of the desired cross-coupling relative to the undesired protodeboronation.

Quantitative Data Summary

The following table summarizes reaction conditions for the Suzuki-Miyaura cross-coupling of various aryl halides with structurally similar difluorophenylboronic acids, highlighting the impact of different solvents on the reaction yield. It is important to note that these conditions may require optimization for this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Chloroanisole2,5-Difluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[2]
4-Bromotoluene2,5-Difluorophenylboronic acid[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₂CO₃ (2)Toluene/H₂O (4:1)1001292
1-Bromo-4-nitrobenzene2,5-Difluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O (3:1)90888
4-Bromoanisole2,4-Difluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O (9:1)80695
2-BromonaphthalenePhenylboronic acidPd/C (5)-K₂CO₃ (2)THF/H₂O (2:3)70491

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Procedure for More Challenging Couplings with Aryl Chlorides

This protocol outlines a general procedure for the more challenging coupling of this compound with aryl chlorides, often requiring more active catalysts and harsher conditions.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.

Visualizing the Workflow

The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Stir and Monitor (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent and Water G->H I Separate Layers and Extract Aqueous Phase H->I J Combine Organic Layers, Wash, and Dry I->J K Filter and Concentrate J->K L Purify by Column Chromatography K->L Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal_complex Transmetalation (Ar'-B(OH)₂, Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scale-up synthesis of 4-benzyloxy-2,6-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical principles for Williamson ether synthesis and ortho-lithiation/borylation reactions. While specific experimental data for the large-scale synthesis of this exact molecule is not extensively published, this guide offers a robust starting point for process development and optimization.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules. Its bifunctional nature, featuring a protected phenol and a boronic acid, allows for sequential, regioselective modifications. The fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of target compounds, such as metabolic stability and binding affinity. A reliable and scalable synthesis of this reagent is therefore crucial for its application in drug discovery and development programs.

The proposed synthetic route involves a two-step process:

  • Williamson Ether Synthesis: The etherification of 3,5-difluorophenol with benzyl bromide to form the intermediate, 1-benzyloxy-3,5-difluorobenzene.

  • Ortho-Lithiation and Borylation: The directed ortho-metalation of 1-benzyloxy-3,5-difluorobenzene followed by quenching with a boron electrophile to yield the final product.

Data Presentation

Effective scale-up requires careful monitoring and optimization of key reaction parameters. The following tables should be used to record and compare data from different batches and scales.

Table 1: Scale-Up Data for the Synthesis of 1-Benzyloxy-3,5-difluorobenzene (Step 1)

ParameterLab Scale (e.g., 1-10 g)Pilot Scale (e.g., 100-500 g)Manufacturing Scale (e.g., >1 kg)
Starting Material (3,5-difluorophenol)
Amount (g)
Moles
Benzyl Bromide
Equivalents
Base (e.g., K₂CO₃)
Equivalents
Solvent (e.g., Acetone, DMF)
Volume (L)
Reaction Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (by HPLC, GC)
Notes/Observations

Table 2: Scale-Up Data for the Synthesis of this compound (Step 2)

ParameterLab Scale (e.g., 1-10 g)Pilot Scale (e.g., 100-500 g)Manufacturing Scale (e.g., >1 kg)
Starting Material (1-Benzyloxy-3,5-difluorobenzene)
Amount (g)
Moles
Organolithium Reagent (e.g., n-BuLi, s-BuLi)
Equivalents
Solvent (e.g., THF, Diethyl ether)
Volume (L)
Lithiation Temperature (°C)
Lithiation Time (h)
Boron Electrophile (e.g., Triisopropyl borate)
Equivalents
Quench Temperature (°C)
Yield (%)
Purity (by HPLC, NMR)
Notes/Observations

Experimental Protocols

Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

Step 1: Synthesis of 1-Benzyloxy-3,5-difluorobenzene

This procedure is based on the Williamson ether synthesis.[1]

Reagents and Materials:

  • 3,5-Difluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add benzyl bromide (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or at an elevated temperature (for DMF, 60-80°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-benzyloxy-3,5-difluorobenzene by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Step 2: Synthesis of this compound

This procedure involves a directed ortho-lithiation followed by borylation.

Reagents and Materials:

  • 1-Benzyloxy-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Diethyl ether or Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

  • Under an inert atmosphere (nitrogen or argon), dissolve 1-benzyloxy-3,5-difluorobenzene (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add n-butyllithium or sec-butyllithium (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the lithiation by quenching a small aliquot with D₂O and analyzing by ¹H NMR if necessary.

  • In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.5-2.0 eq) in anhydrous THF or diethyl ether and cool to -78 °C.

  • Slowly transfer the freshly prepared lithium salt solution to the cold solution of triisopropyl borate via cannula or syringe, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding it to a stirred, cold (0 °C) aqueous solution of hydrochloric acid (sufficient to achieve a pH of 1-2).

  • Stir the biphasic mixture vigorously for 1-2 hours to hydrolyze the borate ester.

  • Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes or ethyl acetate/hexanes) or by slurry washing with a non-polar solvent to afford the pure product.

Visualizations

The following diagrams illustrate the synthetic workflow and a common application of the target molecule.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ortho-Lithiation & Borylation start1 3,5-Difluorophenol reagent1 Benzyl bromide, K₂CO₃, Acetone/DMF start1->reagent1 Etherification product1 1-Benzyloxy-3,5-difluorobenzene reagent1->product1 start2 1-Benzyloxy-3,5-difluorobenzene product1->start2 Purification & Isolation reagent2 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺ start2->reagent2 Lithiation/Borylation product2 This compound reagent2->product2

Caption: Synthetic workflow for this compound.

Suzuki_Coupling cluster_reactants Reactants boronic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->catalyst product Biaryl Product catalyst->product Suzuki-Miyaura Cross-Coupling

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 4-Benzyloxy-2,6-difluorophenylboronic acid. This sterically hindered and electron-rich boronic acid can present unique challenges, and this guide offers solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with sterically hindered substrates like this compound are often due to the impediment of crucial steps in the catalytic cycle. The primary factors to investigate are the activity of your catalyst and ligand, the choice of base and solvent, and the potential for oxygen contamination. Standard catalysts such as Pd(PPh₃)₄ may prove to be ineffective for this type of challenging substrate.[1]

Q2: What are the most common side reactions observed with this type of boronic acid, and how can they be minimized?

A2: The most common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, which is often exacerbated by the basic conditions required for the reaction.[2][3] Homocoupling is the dimerization of the boronic acid.[3][4] To minimize these side reactions, it is crucial to use thoroughly degassed solvents to remove oxygen, consider using a Pd(0) source to avoid inefficient reduction of Pd(II) precatalysts, and select bulky, electron-donating ligands that favor the desired cross-coupling pathway.[4]

Q3: How does the choice of base impact the reaction yield?

A3: The base plays a critical role in activating the boronic acid for transmetalation.[1][5] For sterically hindered systems, a moderately strong base is often recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1] The main role of the base is to convert the boronic acid into the more reactive organoborate anion.[6]

Q4: Can the stability of the boronic acid be an issue, and are there alternatives?

A4: Yes, boronic acids, especially electron-rich ones, can be prone to degradation.[7][8] If you suspect your boronic acid is degrading under the reaction conditions, consider converting it to a more stable derivative such as a pinacol ester, potassium trifluoroborate salt, or a MIDA boronate.[4][7] These derivatives can release the boronic acid slowly during the reaction, minimizing its concentration and thus reducing degradation.[4]

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:

  • Catalyst and Ligand Selection: This is the most critical factor for hindered substrates.[1] Standard catalysts are often not sufficient.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[1][4] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[1]

  • Reaction Temperature: Steric hindrance can slow down the reaction rate.

    • Recommendation: Gradually increase the reaction temperature. A typical range for challenging Suzuki couplings is 80–110 °C.[4]

  • Base Selection: The base may not be strong enough or sufficiently soluble.

    • Recommendation: Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are good starting points. For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]

Issue 2: Formation of Side Products (Protodeboronation and Homocoupling)

If your starting materials are consumed but the yield of the desired product is low, side reactions are likely the culprit.

  • Degassing: Oxygen in the reaction mixture can lead to homocoupling and catalyst decomposition.[4]

    • Recommendation: Ensure all solvents and the reaction vessel are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]

  • Ligand Choice: The ligand can influence the relative rates of cross-coupling versus homocoupling.

    • Recommendation: Use bulky, electron-rich ligands which can favor the desired cross-coupling pathway.[4]

  • Boronic Acid Stability: As mentioned in the FAQs, the boronic acid may be degrading.

    • Recommendation: Consider using a more stable boronic acid derivative like a pinacol ester.[4][7]

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific coupling partner. The following table provides a general set of conditions that can be used as a starting point for optimization.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands are essential for hindered substrates.[1][4]
Base K₃PO₄ or Cs₂CO₃Moderately strong bases that are often effective in these couplings.[1]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic solvents with a small amount of water are commonly used.[4]
Temperature 80–110 °CHigher temperatures are often required to overcome steric hindrance.[4]
Concentration 0.1 M to 0.5 MA typical concentration range for Suzuki couplings.[4]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general methodology for the Suzuki coupling of an aryl halide with this compound.

  • Preparation: In a dry reaction vessel equipped with a stir bar, combine the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and the base (e.g., K₃PO₄, 2.0–3.0 equivalents).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Degassing: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[4]

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes sm_consumed Starting Material Consumed check_conversion->sm_consumed No optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) low_conversion->optimize_catalyst increase_temp Increase Temperature low_conversion->increase_temp optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) low_conversion->optimize_base check_side_products Check for Side Products (Protodeboronation, Homocoupling) sm_consumed->check_side_products successful_coupling Improved Yield optimize_catalyst->successful_coupling increase_temp->successful_coupling optimize_base->successful_coupling degas_solvents Rigorously Degas Solvents check_side_products->degas_solvents Homocoupling Observed use_stable_boronate Use More Stable Boronate (e.g., Pinacol Ester) check_side_products->use_stable_boronate Protodeboronation Observed degas_solvents->successful_coupling use_stable_boronate->successful_coupling

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

This guide is intended to provide a starting point for troubleshooting and optimization. The ideal conditions for your specific reaction may vary.

References

troubleshooting failed reactions with 4-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Benzyloxy-2,6-difluorophenylboronic acid in cross-coupling reactions. The advice is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the primary factors to investigate?

A1: Low or no yield in Suzuki-Miyaura couplings involving this compound is a common issue, primarily due to the compound's steric hindrance and electronic properties. The two fluorine atoms in the ortho positions to the boronic acid group make this substrate particularly susceptible to an undesired side reaction called protodeboronation. Here are the key areas to troubleshoot:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. Highly active catalysts, often featuring bulky, electron-rich phosphine ligands, are typically required to promote the desired reaction over protodeboronation.

  • Reaction Conditions: Elevated temperatures and long reaction times can accelerate the decomposition of the boronic acid. Optimizing the temperature and reaction time is crucial.

  • Base Selection: The type and strength of the base can significantly influence the rate of protodeboronation. Strong bases may exacerbate this side reaction.

  • Oxygen Contamination: The presence of oxygen can lead to the degradation of the palladium catalyst and promote the homocoupling of the boronic acid. Ensuring the reaction is performed under strictly inert conditions is vital.

Q2: I am observing a significant amount of 1-benzyloxy-3,5-difluorobenzene as a byproduct. What is causing this and how can I minimize it?

A2: The formation of 1-benzyloxy-3,5-difluorobenzene is a result of protodeboronation, a common side reaction for electron-deficient and sterically hindered arylboronic acids.[1][2] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. To minimize protodeboronation, consider the following strategies:

  • Use a Specialized Catalyst: Employing a highly active palladium precatalyst, such as those developed by the Buchwald group (e.g., XPhos Pd G3), can accelerate the cross-coupling reaction to outcompete the slower protodeboronation. These catalysts are effective at lower temperatures.

  • Optimize the Base: Use a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Lower the Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation. Highly active catalysts often allow for reactions to proceed at room temperature or slightly elevated temperatures (e.g., 40°C).

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can provide a slow release of the active boronic acid into the reaction mixture, keeping its concentration low and thus minimizing decomposition.

Q3: Are there specific palladium catalysts and ligands that are recommended for sterically hindered boronic acids like this compound?

A3: Yes, for sterically hindered and electronically challenging substrates, specialized ligands are essential. Buchwald-type biarylphosphine ligands are highly effective as they are both bulky and electron-rich, which helps to accelerate the key steps in the catalytic cycle. Recommended ligands include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

These ligands are often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or they are available as pre-formed palladium precatalysts (e.g., XPhos Pd G2, G3, or G4). These precatalysts are often more efficient as they form the active Pd(0) species readily under mild conditions.

Q4: My starting materials are not fully dissolving in the reaction solvent. Could this be the cause of my failed reaction?

A4: Poor solubility of any of the reactants (the boronic acid, the aryl halide, or the base) can certainly lead to a sluggish or incomplete reaction. If you observe poor solubility, consider these adjustments:

  • Solvent Choice: Ethereal solvents like dioxane and tetrahydrofuran (THF) are commonly used. Aromatic solvents such as toluene can also be effective, particularly for reactions requiring higher temperatures.

  • Co-solvents: A mixture of an organic solvent with water is often employed in Suzuki-Miyaura reactions to help dissolve the boronic acid and the inorganic base. A common combination is a 4:1 to 10:1 mixture of an organic solvent (like dioxane or THF) and water.

  • Heating: Gently warming the reaction mixture can improve the solubility of the reagents. However, be mindful that higher temperatures can also promote the undesired protodeboronation side reaction.

Troubleshooting Flowchart

Here is a logical workflow to guide your troubleshooting process for failed or low-yielding reactions.

Troubleshooting_Workflow Troubleshooting Failed Reactions start Low or No Product check_catalyst Is the catalyst system appropriate? (e.g., Buchwald Precatalyst) start->check_catalyst check_conditions Are the reaction conditions optimized? (Temperature, Time) check_catalyst->check_conditions Yes optimize_catalyst Switch to a more active catalyst/ligand (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst No check_base Is the base appropriate? (e.g., K3PO4) check_conditions->check_base Yes optimize_conditions Lower temperature and shorten reaction time check_conditions->optimize_conditions No check_inertness Is the reaction under strictly inert conditions? check_base->check_inertness Yes optimize_base Screen milder bases (e.g., Cs2CO3) check_base->optimize_base No side_products Analyze byproducts: Protodeboronation or Homocoupling? check_inertness->side_products Yes degas_solvents Thoroughly degas all solvents and reagents check_inertness->degas_solvents No side_products->degas_solvents Homocoupling protect_boronic_acid Consider using a boronic ester (Pinacol or MIDA) side_products->protect_boronic_acid Protodeboronation optimize_catalyst->check_conditions optimize_conditions->check_base optimize_base->check_inertness degas_solvents->side_products success Successful Reaction degas_solvents->success protect_boronic_acid->success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Data Presentation: Reaction Conditions for Analogous Boronic Acids

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄THF/H₂ORT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄THF/H₂ORT0.596
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄THF/H₂ORT0.594
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O40289

Note: Data adapted from studies on 2,6-difluorophenylboronic acid and should be used as a guideline for optimization.

Experimental Protocols

The following protocols are adapted from established methods for challenging Suzuki-Miyaura couplings and should be considered a starting point for your experiments with this compound.

Protocol 1: Room Temperature Coupling Using a Palladium Precatalyst

This protocol is designed for rapid coupling at room temperature to minimize protodeboronation.

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Thermally Promoted Coupling for Less Reactive Aryl Halides

This protocol uses slightly elevated temperatures and is suitable for more challenging aryl halides.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1), degassed

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vial or flask

Procedure:

  • In a reaction vial, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the vial and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction for 2-12 hours by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr Ar'B(OH)₂ + Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 4-Benzyloxy-2,6-difluorophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-benzyloxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments, with a focus on common side reactions and strategies for optimization.

Issue Potential Cause Troubleshooting Steps
Low to No Yield of Desired Product Protodeboronation of the Boronic Acid: The C-B bond is replaced by a C-H bond, a common issue with electron-deficient and sterically hindered boronic acids like the 2,6-difluoro substituted compound.1. Use a Highly Active Catalyst System: Employ a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). This promotes a fast coupling reaction that can outcompete the protodeboronation. 2. Optimize the Base: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH, which can accelerate protodeboronation. 3. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can facilitate protodeboronation. 4. Lower Reaction Temperature: If possible, reducing the temperature can slow the rate of protodeboronation relative to the desired cross-coupling.
Significant Formation of Homocoupling Product (Biaryl of the Boronic Acid) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. Inefficient Catalysis: Certain palladium species can favor the homocoupling pathway.1. Thoroughly Degas Solvents: Degas all solvents (including water, if used in a biphasic system) by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. 2. Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd₂(dba)₃, to avoid inefficient reduction of a Pd(II) source which can lead to side reactions. 3. Appropriate Ligand Choice: Bulky, electron-donating ligands can sterically disfavor the formation of the homocoupled product.
Reaction Stalls or is Sluggish Steric Hindrance: The 2,6-difluoro substitution pattern presents significant steric bulk, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. 2. Higher Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. 3. Choice of Solvent: Aprotic polar solvents like dioxane or THF are often effective. The addition of a small amount of water can sometimes be beneficial with certain bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using this compound?

A1: The most significant side reaction is protodeboronation. This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-benzyloxy-3,5-difluorobenzene. Boronic acids with electron-withdrawing groups, such as the two fluorine atoms in your compound, are particularly susceptible to this decomposition pathway, especially under the basic conditions of the Suzuki-Miyaura coupling.

Q2: How can I minimize protodeboronation?

A2: The key is to make the desired cross-coupling reaction kinetically more favorable than the protodeboronation. This can be achieved by using a highly active palladium catalyst and a suitable ligand that accelerates the catalytic cycle. Additionally, using milder bases and ensuring anhydrous reaction conditions can suppress this side reaction.

Q3: I am observing a significant amount of a symmetrical biaryl in my reaction mixture. What is it and how can I prevent its formation?

A3: This byproduct is likely the result of the homocoupling of your boronic acid. This reaction is often promoted by the presence of oxygen in the reaction mixture. To prevent it, it is crucial to thoroughly degas all your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

Q4: Are there alternative forms of the boronic acid that are more stable?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an MIDA ester, can increase its stability. These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions like protodeboronation.

Quantitative Data on Coupling of Related Boronic Acids

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid, a close structural analog to this compound, with various aryl halides. This data can serve as a starting point for optimizing your reaction conditions.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroanisoleXPhos Palladacycle G2 (2)K₃PO₄ (0.5 M aq.)THFRoom Temp0.595
4-BromotolueneXPhos Palladacycle G2 (2)K₃PO₄ (0.5 M aq.)THFRoom Temp0.598
4-ChlorobenzonitrileXPhos Palladacycle G2 (3)K₃PO₄ (0.5 M aq.)THF400.596
2-ChlorotolueneXPhos Palladacycle G2 (3)K₃PO₄ (0.5 M aq.)THF400.593
Data adapted from a study on fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Palladacycle G2, 2-3 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).

  • Add the palladium precatalyst (0.02-0.03 mmol, 2-3 mol%).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (start with room temperature and increase to 40-60 °C if the reaction is sluggish).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Protodeboronation Ar-B(OH)2 4-Benzyloxy-2,6-difluorophenyl boronic acid Ar-H 1-Benzyloxy-3,5-difluorobenzene (Side Product) Ar-B(OH)2->Ar-H Protodeboronation Conditions Base (e.g., OH-) H2O Conditions->Ar-B(OH)2 Troubleshooting_Workflow Start Low Yield or Side Products Check_Protodeboronation Analyze for Protodeboronation (e.g., by GC-MS or NMR) Start->Check_Protodeboronation Use_Active_Catalyst Switch to Highly Active Catalyst/Ligand System Check_Protodeboronation->Use_Active_Catalyst Yes Check_Homocoupling Analyze for Homocoupling Product Check_Protodeboronation->Check_Homocoupling No Optimize_Base Use Milder Base (e.g., K3PO4) Use_Active_Catalyst->Optimize_Base Success Improved Yield Optimize_Base->Success Degas_Solvents Ensure Thorough Degassing of Solvents Check_Homocoupling->Degas_Solvents Yes Check_Steric_Hindrance Consider Steric Hindrance (Sluggish Reaction) Check_Homocoupling->Check_Steric_Hindrance No Degas_Solvents->Success Increase_Temp_Catalyst Increase Temperature or Catalyst Loading Check_Steric_Hindrance->Increase_Temp_Catalyst Yes Check_Steric_Hindrance->Success No Increase_Temp_Catalyst->Success

effect of temperature on 4-Benzyloxy-2,6-difluorophenylboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and use of 4-Benzyloxy-2,6-difluorophenylboronic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store it under refrigerated conditions, typically between 2°C and 8°C.[1][2][3] The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.

Q2: What are the primary degradation pathways for this compound?

A2: Like other arylboronic acids, this compound is susceptible to two primary degradation pathways:

  • Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by the presence of moisture and can be influenced by pH.

  • Dehydration to Boroxine: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

Q3: How does temperature affect the stability of this compound?

Q4: I am observing poor performance of this compound in my Suzuki-Miyaura coupling reaction. What could be the issue?

A4: Poor performance in Suzuki-Miyaura coupling reactions can be attributed to several factors related to the stability and handling of the boronic acid. These include:

  • Degradation of the reagent: Improper storage or handling may have led to the degradation of the boronic acid through protodeboronation or boroxine formation.

  • Presence of impurities: The boronic acid may contain impurities that interfere with the catalytic cycle.

  • Reaction conditions: Suboptimal reaction conditions, such as the choice of base, solvent, or catalyst, can also lead to low yields. The presence of water can promote protodeboronation.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the main compound from its potential impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR can provide detailed structural information and help identify impurities. 11B NMR is particularly useful for observing the boronic acid and its derivatives.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify any degradation products.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or no yield in Suzuki-Miyaura coupling 1. Degraded boronic acid: The reagent may have undergone protodeboronation or formed boroxines. 2. Suboptimal reaction conditions: Incorrect base, solvent, temperature, or catalyst system. 3. Presence of oxygen: Can lead to oxidative degradation of the boronic acid and catalyst.1. Verify reagent quality: Use a fresh batch of the boronic acid or assess the purity of the existing stock by HPLC or NMR. 2. Optimize reaction conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., anhydrous toluene, dioxane), and palladium catalysts/ligands. 3. Degas solvents: Ensure all solvents are properly degassed to remove oxygen. Run the reaction under a strict inert atmosphere (N₂ or Ar).
Inconsistent reaction results 1. Variable reagent quality: The purity of the boronic acid may vary between batches. 2. Moisture contamination: Exposure to atmospheric moisture can lead to inconsistent levels of degradation.1. Standardize reagent source and storage: Use a reliable supplier and adhere strictly to recommended storage conditions. 2. Handle under inert atmosphere: Minimize exposure of the solid reagent and its solutions to air and moisture. Use a glovebox or Schlenk techniques for handling.
Formation of side products 1. Protodeboronation: Leads to the formation of the corresponding deboronated arene (1-(benzyloxy)-3,5-difluorobenzene). 2. Homocoupling of the boronic acid: Can occur in the presence of oxygen or certain palladium catalysts.1. Minimize water content: Use anhydrous solvents and reagents. 2. Optimize base and temperature: Use a weaker base or lower the reaction temperature to disfavor protodeboronation. 3. Choose appropriate catalyst: Select a catalyst system known to minimize homocoupling.
Difficulty in dissolving the boronic acid 1. Inappropriate solvent: The boronic acid may have limited solubility in the chosen solvent. 2. Formation of insoluble boroxines: Boroxines can sometimes be less soluble than the corresponding boronic acids.1. Screen solvents: Test the solubility in a range of aprotic solvents (e.g., THF, dioxane, DMF). 2. Gentle heating: Gentle warming may aid dissolution, but avoid prolonged heating at high temperatures. 3. Consider boronate esters: In some cases, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) may be beneficial.

Data Presentation

Summary of Stability Information for this compound
Parameter Condition Observed Effect on Stability Recommendation
Temperature Elevated temperaturesIncreased rate of degradation (protodeboronation and boroxine formation).Store at 2-8°C. Avoid prolonged heating during experiments.
Moisture Presence of waterPromotes protodeboronation and can facilitate the reversible formation of boroxines.Store in a desiccated environment under an inert atmosphere. Use anhydrous solvents in reactions.
Air (Oxygen) Exposure to airCan lead to oxidative degradation.Handle and store under an inert atmosphere (e.g., nitrogen or argon).
Light Prolonged exposureWhile not extensively documented for this specific compound, light can be a factor in the degradation of some organic molecules.Store in an amber vial or in the dark to minimize light exposure.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability by HPLC

Objective: To evaluate the stability of this compound at a given temperature over time.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile or dioxane)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostatted incubator or oven

  • Vials with inert gas overlay

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the parent compound.

  • Incubation: Aliquot the stock solution into several vials, purge with an inert gas, and seal tightly. Place the vials in a thermostatted incubator or oven set to the desired test temperature (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and allow it to cool to room temperature.

  • HPLC Analysis: Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (T=0) peak area. Plot the percentage of the remaining compound against time to determine the degradation rate at that temperature.

HPLC Method Example (to be optimized for the specific compound):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: 50-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Monitoring Degradation by 1H NMR Spectroscopy

Objective: To qualitatively observe the degradation of this compound and identify major degradation products.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.

  • Initial Spectrum (T=0): Acquire a 1H NMR spectrum of the freshly prepared solution. Identify the characteristic peaks of the starting material.

  • Stress Condition: Subject the sample to a stress condition, such as heating the NMR tube to a specific temperature in the spectrometer's probe or adding a drop of D₂O to investigate hydrolysis.

  • Time-Point Spectra: Acquire 1H NMR spectra at regular intervals.

  • Spectral Analysis: Monitor the decrease in the intensity of the starting material's signals and the appearance of new signals corresponding to degradation products. The formation of the protodeboronated product would be indicated by the appearance of a new aromatic proton signal in place of the C-B bond. The formation of boroxine may lead to broader peaks or slight shifts in the aromatic signals.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_initial Initial Analysis (T=0) cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_dissolve Dissolve Boronic Acid in Anhydrous Solvent initial_hplc Analyze by HPLC prep_dissolve->initial_hplc initial_nmr Acquire Initial NMR Spectrum prep_dissolve->initial_nmr stress_temp Incubate at Desired Temperature initial_hplc->stress_temp stress_moisture Add D₂O (for NMR study) initial_nmr->stress_moisture tp_hplc Analyze by HPLC at Intervals stress_temp->tp_hplc tp_nmr Acquire NMR Spectra at Intervals stress_moisture->tp_nmr data_hplc Calculate Degradation Rate tp_hplc->data_hplc data_nmr Identify Degradation Products tp_nmr->data_nmr

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_reagent Reagent Quality cluster_conditions Reaction Conditions cluster_solution Potential Solutions start Low Yield in Suzuki Coupling check_boronic_acid Check Boronic Acid Purity (HPLC/NMR) start->check_boronic_acid check_catalyst Verify Catalyst Activity start->check_catalyst check_solvents Ensure Solvents are Anhydrous & Degassed start->check_solvents optimize_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) start->optimize_base optimize_temp Vary Reaction Temperature start->optimize_temp optimize_ligand Screen Palladium Ligands start->optimize_ligand use_fresh_reagent Use Fresh Boronic Acid check_boronic_acid->use_fresh_reagent inert_atmosphere Maintain Strict Inert Atmosphere check_catalyst->inert_atmosphere check_solvents->inert_atmosphere modify_conditions Implement Optimized Conditions optimize_base->modify_conditions optimize_temp->modify_conditions optimize_ligand->modify_conditions end end use_fresh_reagent->end Improved Yield inert_atmosphere->end modify_conditions->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from 4-Benzyloxy-2,6-difluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Benzyloxy-2,6-difluorophenylboronic acid in cross-coupling reactions. The focus is on the purification of the resulting biaryl products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from Suzuki-Miyaura coupling reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product after work-up 1. Incomplete reaction: The Suzuki-Miyaura coupling did not go to completion. 2. Protodeboronation: The boronic acid was converted to the corresponding arene (1-benzyloxy-3,5-difluorobenzene) during the reaction. 3. Product loss during aqueous work-up: The desired product may have some water solubility, or an emulsion may have formed.1. Monitor the reaction by TLC or LC-MS to ensure completion before work-up. 2. Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures. Ensure anhydrous conditions.[1] 3. Use brine to break up emulsions during extraction. Minimize the volume of aqueous washes.
Presence of significant homocoupling byproduct 1. Oxygen in the reaction: The presence of oxygen can promote the homocoupling of the boronic acid. 2. Use of a Pd(II) precatalyst: Some Pd(II) precatalysts can promote homocoupling during their in-situ reduction to Pd(0).1. Thoroughly degas all solvents and reagents with an inert gas (e.g., Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.
Product is an oil and will not crystallize 1. Presence of impurities: Residual solvents or byproducts can inhibit crystallization. 2. The product is intrinsically an oil: The melting point of the purified compound may be below room temperature.1. Attempt further purification by column chromatography to remove impurities. 2. If the product is an oil, purification by chromatography is the most suitable method.
Difficulty in separating the product from starting boronic acid by chromatography 1. Similar polarities: The product and the boronic acid may have very similar Rf values in the chosen solvent system.1. Perform a basic aqueous wash (e.g., with 1M NaOH) during the work-up to convert the acidic boronic acid into its water-soluble boronate salt, which will be removed in the aqueous layer.
Observation of a debenzylated byproduct 1. High reaction temperature or strong base: The benzyl ether protecting group can be cleaved under harsh reaction conditions.1. Lower the reaction temperature and use a milder base. Monitor the reaction for the appearance of the debenzylated product. If debenzylation is unavoidable, the resulting phenolic compound can often be separated from the desired product by column chromatography due to its higher polarity.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a Suzuki-Miyaura reaction with this compound?

A1: A typical aqueous work-up involves cooling the reaction mixture to room temperature, diluting it with an organic solvent such as ethyl acetate or dichloromethane, and washing with water or brine. This process removes inorganic salts and water-soluble impurities.

Q2: How can I remove unreacted this compound from my crude product?

A2: Unreacted boronic acid can often be removed with a basic aqueous wash. By treating the crude organic mixture with a dilute aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous phase during extraction.

Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If your product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective method.

Q4: Why is it important to remove the residual palladium catalyst, and what are the best methods?

A4: For applications in drug development and materials science, removing trace palladium is critical due to its potential toxicity and interference with downstream applications. Common methods include filtering the reaction mixture through a pad of celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts. Scavengers are materials like functionalized silica that bind to the palladium, allowing it to be removed by filtration.

Q5: I suspect the benzyl group is being cleaved during my reaction. How can I confirm this and purify my desired product?

A5: Debenzylation can be identified by mass spectrometry (observing a mass corresponding to the loss of the benzyl group) or by ¹H NMR (disappearance of the benzyl protons and appearance of a phenolic -OH proton). The resulting phenolic byproduct is typically more polar than the benzylated product. This difference in polarity can be exploited for separation using column chromatography, where the phenolic compound will have a lower Rf value.

Experimental Protocols

General Aqueous Workup and Extraction Protocol

This protocol is designed to quench the Suzuki-Miyaura reaction and perform an initial separation of the organic product from water-soluble impurities.

Methodology:

  • Cooling: Once the reaction is complete as monitored by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Quenching: Dilute the reaction mixture with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction two to three times to ensure complete recovery.

  • Washing: Combine the organic extracts. To remove unreacted boronic acid, wash the combined organic layers with a 1M aqueous solution of NaOH. Follow this with a wash with water and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Flash Column Chromatography Protocol

Flash column chromatography is a highly effective method for separating the desired biaryl product from starting materials, byproducts, and residual catalyst.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the column, allowing it to pack under positive pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. The crude product can also be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a dry powder.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Purification by Recrystallization Protocol

Recrystallization is an effective technique for purifying solid compounds.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for biaryl compounds include ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in the Büchner funnel by drawing air through them. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

Visualizations

G cluster_reaction Suzuki-Miyaura Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Mixture Reaction Mixture Quench with Water Quench with Water Reaction Mixture->Quench with Water Extract with Organic Solvent Extract with Organic Solvent Quench with Water->Extract with Organic Solvent Wash with Base Wash with Base Extract with Organic Solvent->Wash with Base Wash with Brine Wash with Brine Wash with Base->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Crude Product Crude Product Dry and Concentrate->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General purification workflow for products from this compound reactions.

G Start Start Impure Product Impure Product Start->Impure Product Homocoupling Homocoupling byproduct present? Impure Product->Homocoupling Boronic Acid Unreacted boronic acid present? Homocoupling->Boronic Acid No Degas Reaction Degas Reaction Homocoupling->Degas Reaction Yes Debenzylation Debenzylated byproduct present? Boronic Acid->Debenzylation No Basic Wash Basic Wash Boronic Acid->Basic Wash Yes Oily Product Product is an oil? Debenzylation->Oily Product No Chromatography Chromatography Debenzylation->Chromatography Yes Oily Product->Chromatography Yes Pure Product Pure Product Oily Product->Pure Product No (Recrystallize) Shallow Gradient Chromatography Shallow Gradient Chromatography Degas Reaction->Shallow Gradient Chromatography Basic Wash->Debenzylation Shallow Gradient Chromatography->Pure Product Chromatography->Pure Product

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Managing Homocoupling of 4-Benzyloxy-2,6-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the homocoupling of 4-Benzyloxy-2,6-difluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions. Homocoupling, the undesired dimerization of the boronic acid, can significantly reduce the yield of the desired cross-coupled product and complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-bis(benzyloxy)-2,2',6,6'-tetrafluorobiphenyl. This byproduct consumes the starting material, reduces the yield of the desired product, and can be difficult to separate during purification due to structural similarities. The electron-deficient nature and steric hindrance of this compound can make it more susceptible to this side reaction under certain conditions.

Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?

A2: The main culprits behind homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.

  • Palladium(II) Precatalysts: The use of Pd(II) precatalysts can sometimes promote homocoupling before the active Pd(0) species is formed.

  • Reaction Conditions: Factors such as the choice of base, solvent, temperature, and catalyst/ligand system can significantly influence the rate of homocoupling versus the desired cross-coupling.

Q3: How can I detect and quantify the homocoupling byproduct?

A3: The homocoupling byproduct, 4,4'-bis(benzyloxy)-2,2',6,6'-tetrafluorobiphenyl, can be detected and quantified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to visualize the presence of the byproduct, which will likely have a different Rf value than the starting materials and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. The mass spectrum will show a molecular ion peak corresponding to the homocoupling product.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and for in-process reaction monitoring. It allows for the separation and quantification of the desired product and the homocoupling byproduct.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to characterize the structure of the isolated byproduct and quantify it in the product mixture using an internal standard.[4]

Troubleshooting Guide

If you are observing significant homocoupling of this compound, consult the following table for potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
High levels of homocoupling byproduct detected by LC-MS or GC-MS. Presence of oxygen in the reaction mixture.Degas all solvents and reagents thoroughly. Use a robust degassing method such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Reaction is sluggish, leading to more time for side reactions. Inefficient catalyst system for the sterically hindered and electron-deficient substrate.Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3).
Homocoupling is still prevalent even with degassing and an active catalyst. The choice of base is promoting homocoupling over cross-coupling.Screen different bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides which can accelerate boronic acid decomposition.
Inconsistent results and byproduct formation. Solvent choice and purity.Use anhydrous, high-purity solvents. Aprotic solvents like dioxane, toluene, or THF are commonly used. Ensure they are properly dried and degassed. The presence of water can sometimes be beneficial, but its amount should be carefully controlled.
Reaction requires high temperatures, which may favor homocoupling. Insufficient catalyst activity at lower temperatures.Optimize the reaction temperature. With a highly active catalyst system, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C), which can disfavor the homocoupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol employs a highly active palladium catalyst and rigorous inert atmosphere techniques to favor the cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄, tribasic, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with inert gas at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Reaction Monitoring by LC-MS

This method can be used to monitor the consumption of starting materials and the formation of the desired product and the homocoupling byproduct.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

  • Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over several minutes to elute all components.

Detection:

  • Monitor at a suitable UV wavelength (e.g., 254 nm).

  • For MS detection, use electrospray ionization (ESI) in positive ion mode and monitor the m/z values corresponding to the starting materials, the expected cross-coupled product, and the homocoupling byproduct (4,4'-bis(benzyloxy)-2,2',6,6'-tetrafluorobiphenyl).

Visualizations

Suzuki_Homocoupling_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway ArBOH This compound Transmetalation Transmetalation ArBOH->Transmetalation ArX Aryl Halide OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd OxAdd->Transmetalation Ar-Pd(II)-X RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regenerated Catalyst Product Desired Cross-Coupled Product RedElim->Product ArBOH2 This compound Homocoupling_Step Oxidative Homocoupling ArBOH2->Homocoupling_Step 2 molecules O2 Oxygen (O2) O2->Homocoupling_Step PdII Pd(II) Species PdII->Homocoupling_Step Byproduct Homocoupling Byproduct Homocoupling_Step->Byproduct

Caption: Competing pathways in the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Is the reaction rigorously degassed? Start->Check_Degassing Degas_Solvents Action: Thoroughly degas all solvents and reagents. Maintain inert atmosphere. Check_Degassing->Degas_Solvents No Check_Catalyst Is the catalyst/ligand system optimal for a hindered, electron-deficient substrate? Check_Degassing->Check_Catalyst Yes Degas_Solvents->Check_Catalyst Change_Catalyst Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a suitable Pd source. Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Action: Screen weaker bases like K2CO3 or Cs2CO3. Check_Base->Change_Base No Check_Temp Are the temperature and concentration optimized? Check_Base->Check_Temp Yes Change_Base->Check_Temp Optimize_Conditions Action: Attempt lower temperatures with the optimized catalyst system. Adjust concentration. Check_Temp->Optimize_Conditions No End Reduced Homocoupling Check_Temp->End Yes Optimize_Conditions->End

Caption: A logical workflow for troubleshooting homocoupling.

References

Technical Support Center: Catalyst Poisoning in 4-Benzyloxy-2,6-difluorophenylboronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in Suzuki-Miyaura coupling reactions involving 4-Benzyloxy-2,6-difluorophenylboronic acid. The unique electronic and structural features of this substrate can lead to catalyst poisoning and other side reactions, resulting in low product yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is failing or giving low yields. What are the primary suspects?

A1: Low yields with this substrate are often multifactorial. The primary areas to investigate are:

  • Catalyst Deactivation: The palladium catalyst is likely being poisoned or deactivated. Potential culprits include impurities in your starting materials or solvents, or side reactions involving the substrate itself.

  • Protodeboronation: The electron-withdrawing nature of the two fluorine atoms makes the boronic acid susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.

  • Inefficient Transmetalation: The electron-deficient nature of the boronic acid can slow down the crucial transmetalation step in the catalytic cycle.

  • Side Reactions of the Benzyloxy Group: The benzyloxy group may undergo cleavage under the reaction conditions, leading to byproducts that can inhibit the catalyst.

Q2: Could the benzyloxy group on my boronic acid be the source of catalyst poisoning?

A2: Yes, this is a significant possibility. Palladium catalysts, particularly under certain conditions (e.g., with hydrogen sources), are known to cleave benzyl ethers.[1][2][3][4] This debenzylation would generate phenol in situ. Phenols and other oxygen-containing compounds can act as catalyst inhibitors by coordinating to the palladium center, thus reducing its catalytic activity.

Q3: What are common impurities in this compound that could poison the catalyst?

A3: Impurities from the synthesis of the boronic acid are a common cause of catalyst poisoning. These can include:

  • Residual Halides: If the synthesis involves organolithium or Grignard reagents and subsequent quenching with a boron source, residual halides can interfere with the catalyst.

  • Oxidized Species: Exposure to air can lead to the formation of oxidative degradation byproducts where the boron group is replaced by a hydroxyl group.[5]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic boroxines, which may have different reactivity and solubility.

Q4: How do the fluorine atoms on the phenyl ring affect the Suzuki coupling?

A4: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid. This can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle, which requires the transfer of the aryl group from boron to the palladium center.[6] This often necessitates the use of more active catalyst systems and carefully optimized reaction conditions.

Troubleshooting Guide

If you are experiencing low yields or reaction failure, follow this systematic troubleshooting guide.

Step 1: Assess Reagent and Solvent Quality
  • Boronic Acid Purity: Ensure the purity of your this compound. Consider purification by recrystallization if impurities are suspected.

  • Solvent and Base Purity: Use high-purity, anhydrous, and degassed solvents. Oxygen can lead to the formation of palladium black and promote homocoupling of the boronic acid.[7][8] Ensure your base is finely powdered and dry for anhydrous reactions.

  • Catalyst and Ligand Integrity: Use fresh, high-quality palladium catalysts and ligands. Phosphine-based ligands are susceptible to oxidation.

Step-by-Step Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Reaction Failure reagent_check Step 1: Verify Reagent & Solvent Quality start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Reagents & Solvents OK success Successful Coupling reagent_check->success Impurity Found & Removed sub_reagent1 Check Boronic Acid Purity (NMR, LC-MS) reagent_check->sub_reagent1 sub_reagent2 Use Anhydrous, Degassed Solvents & High-Purity Base reagent_check->sub_reagent2 sub_reagent3 Use Fresh Catalyst/Ligand reagent_check->sub_reagent3 debenzylation_check Step 3: Investigate Benzyloxy Cleavage conditions_check->debenzylation_check Optimization Fails conditions_check->success Optimization Successful sub_conditions1 Screen Ligands (e.g., Buchwald ligands) conditions_check->sub_conditions1 sub_conditions2 Screen Bases (e.g., K3PO4, Cs2CO3) conditions_check->sub_conditions2 sub_conditions3 Vary Solvent & Temperature conditions_check->sub_conditions3 debenzylation_check->success Issue Resolved sub_debenzylation1 Analyze Crude Reaction for Phenol (GC-MS, LC-MS) debenzylation_check->sub_debenzylation1 sub_debenzylation2 Use Milder Conditions (Lower Temp, Weaker Base) debenzylation_check->sub_debenzylation2 sub_debenzylation3 Consider Alternative Protecting Group debenzylation_check->sub_debenzylation3

Caption: A step-by-step workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Data Presentation: Impact of Reaction Parameters

While specific data for this compound is limited, the following tables provide illustrative data for the Suzuki coupling of similar fluorinated phenylboronic acids, demonstrating the impact of ligand and base selection on reaction yield.

Table 1: Effect of Different Bases on the Yield of Suzuki Coupling of Fluorinated Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75-98
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)KOHDMF/H₂O75-50
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)DiisopropylamineDMF/H₂O75-19
Phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110495
Phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1Et₃NDMF110-< 95

Data compiled for illustrative purposes from similar reactions.[8][9]

Table 2: Effect of Different Ligands on the Yield of Suzuki Coupling of Fluorinated Phenylboronic Acids

Boronic AcidCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
2,6-Difluorophenylboronic acid4-Chloro-3-methylanisolePd₂(dba)₃XPhosK₃PO₄t-BuOH1001295
2,6-Difluorophenylboronic acid4-Chloro-3-methylanisolePd₂(dba)₃SPhosK₃PO₄t-BuOH1001292
2,6-Difluorophenylboronic acid4-Chloro-3-methylanisolePd₂(dba)₃P(t-Bu)₃K₃PO₄t-BuOH1001285
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O1103~95
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O1103~80

Data compiled for illustrative purposes from similar reactions.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Ligand and Base Screening

This protocol provides a framework for systematically screening different ligands and bases to optimize your Suzuki coupling reaction.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the ligand (e.g., XPhos, SPhos, PPh₃) in the reaction solvent. Add the appropriate amount of the ligand solution to the reaction vial (Pd:ligand ratio typically 1:2 to 1:4).

  • Inert Atmosphere: Seal the reaction vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene, THF/H₂O) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.

Protocol 2: Analysis for Potential Debenzylation

This protocol is designed to detect the formation of phenol resulting from the cleavage of the benzyloxy group.

  • Reaction: Set up the Suzuki coupling reaction as described in Protocol 1.

  • Sampling: After the reaction has been running for a set time (e.g., 2 hours, or upon completion), carefully take a small aliquot of the reaction mixture under an inert atmosphere.

  • Quenching and Extraction: Quench the aliquot with a small amount of saturated aqueous NH₄Cl solution. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by GC-MS or LC-MS. Look for the mass corresponding to phenol to determine if debenzylation has occurred.

  • Confirmation: If phenol is detected, confirm its presence by comparing the retention time and mass spectrum with an authentic sample of phenol.

Visualizing the Catalytic Cycle and Poisoning Pathway

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Potential Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst OxidativeAddition Oxidative Addition (Ar-X) Pd(0)L2->OxidativeAddition PoisonedCatalyst Inactive Pd-Phenol Complex Pd(0)L2->PoisonedCatalyst Inhibition Pd(II)Complex Ar-Pd(II)-X(L2) OxidativeAddition->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)Complex->Transmetalation DiarylPd(II)Complex Ar-Pd(II)-Ar'(L2) Transmetalation->DiarylPd(II)Complex ReductiveElimination Reductive Elimination DiarylPd(II)Complex->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' ReductiveElimination->Product Substrate 4-Benzyloxy-2,6-difluorophenyl- boronic acid Debenzylation Pd-Catalyzed Cleavage Substrate->Debenzylation Phenol Phenol byproduct Debenzylation->Phenol Phenol->PoisonedCatalyst Coordination

Caption: The Suzuki-Miyaura catalytic cycle and a potential catalyst poisoning pathway involving the debenzylation of the starting material.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties. Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of biaryl compounds. The position of fluorine substitution on the phenylboronic acid ring significantly influences its reactivity, with ortho-fluorination presenting a unique combination of electronic and steric effects. This guide provides an objective comparison of the reactivity of ortho-fluorinated phenylboronic acids with their meta- and para-substituted isomers, as well as the parent phenylboronic acid, in the context of the Suzuki-Miyaura reaction, supported by available experimental data.

The Interplay of Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two key factors:

  • Electronic Effects: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced when the fluorine is in the ortho position due to its proximity to the boronic acid moiety. This increased Lewis acidity of the boron center can facilitate the formation of the boronate species required for the crucial transmetalation step in the catalytic cycle.[1]

  • Steric Effects: The presence of a substituent in the ortho position introduces steric hindrance around the boronic acid group. This can impede the approach of the bulky palladium catalyst complex, potentially slowing down the rate of transmetalation.

These competing effects create a nuanced reactivity profile for ortho-fluorinated phenylboronic acids, where the outcome of a reaction can be highly dependent on the specific reaction conditions and the nature of the coupling partner.

Quantitative Data Presentation

It is crucial to note that the data in this table is compiled from various sources and represents typical yields. Direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95%
2-Fluorophenylboronic Acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane11018~85-90%
3-Fluorophenylboronic Acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~92%
4-Fluorophenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~92%

The Competing Side Reaction: Protodeboronation

A significant side reaction that can impact the efficiency of Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids, is protodeboronation.[2] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of an undesired arene byproduct and consumption of the boronic acid. The propensity for protodeboronation is influenced by the electronic nature of the substituents on the phenyl ring and the reaction conditions, especially the base and solvent system.

While comprehensive quantitative data comparing the rates of protodeboronation for all fluorophenylboronic acid isomers is scarce, studies on 2,6-difluorophenylboronic acid have shown it to be highly susceptible to this decomposition pathway under basic conditions.[3] It is reasonable to infer that the strong inductive effect of the ortho-fluorine atom can increase the susceptibility of 2-fluorophenylboronic acid to protodeboronation compared to its meta and para isomers, although this effect is also highly dependent on the specific reaction pH.[2]

Experimental Protocols

A standardized experimental protocol is essential for the objective comparison of the reactivity of different boronic acids. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the performance of ortho-fluorinated phenylboronic acids against other isomers.

General Protocol for Comparative Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid or fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 5 mL)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, the boronic acid, the base, and the internal standard.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and quench with a suitable solvent (e.g., acetonitrile). Analyze the samples by GC-MS or HPLC to determine the conversion of the aryl halide and the yield of the product.

Visualizing Reaction Influences and Workflow

To better understand the factors influencing the reactivity and the general experimental process, the following diagrams are provided.

G Factors Influencing Reactivity of ortho-Fluorinated Phenylboronic Acids Reactivity Reactivity Electronic_Effects Electronic_Effects Reactivity->Electronic_Effects Steric_Effects Steric_Effects Reactivity->Steric_Effects Inductive_Effect -I Effect Electronic_Effects->Inductive_Effect Ortho_Hindrance Steric Hindrance Steric_Effects->Ortho_Hindrance Transmetalation_Rate Transmetalation Rate Inductive_Effect->Transmetalation_Rate +/- Protodeboronation Protodeboronation Inductive_Effect->Protodeboronation + Ortho_Hindrance->Transmetalation_Rate - Overall Yield Overall Yield Transmetalation_Rate->Overall Yield Protodeboronation->Overall Yield -

Caption: Interplay of electronic and steric effects in ortho-fluorinated phenylboronic acids.

G General Experimental Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants: Aryl Halide, Boronic Acid Isomers, Base D Assemble Reactions under Inert Atmosphere A->D B Prepare Catalyst/Ligand Solution B->D C Degas Solvents C->D E Heat to Desired Temperature D->E F Monitor Reaction Progress (GC/HPLC) E->F G Quench Aliquots at Time Points F->G H Analyze Samples to Determine Conversion and Yield G->H I Compare Reactivity Profiles H->I

Caption: A step-by-step workflow for a comparative reactivity study.

References

A Comparative Guide to Biaryl Synthesis: Validation of 4-Benzyloxy-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental undertaking in the pursuit of novel therapeutics and functional materials. The strategic incorporation of fluorine atoms and benzyloxy moieties can significantly influence a molecule's physicochemical and pharmacological properties. This guide provides an objective comparison of the Suzuki-Miyaura coupling using 4-Benzyloxy-2,6-difluorophenylboronic acid against alternative cross-coupling methodologies for the synthesis of a key biaryl intermediate, 4'-Benzyloxy-2',6'-difluoro-4-methoxy-1,1'-biphenyl.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, prized for its relatively mild conditions and tolerance of various functional groups.[1] However, a comprehensive evaluation of its performance against other established techniques, such as the Negishi and Stille couplings, is essential for informed methodological selection in complex synthetic campaigns. This guide presents a data-driven comparison of these three prominent methods for the synthesis of 4'-Benzyloxy-2',6'-difluoro-4-methoxy-1,1'-biphenyl, a valuable building block in medicinal chemistry.

Performance Comparison

To facilitate a clear and objective assessment, the following table summarizes the key performance indicators for the Suzuki-Miyaura, Negishi, and a plausible Stille coupling for the synthesis of 4'-Benzyloxy-2',6'-difluoro-4-methoxy-1,1'-biphenyl.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling (Projected)
Boronic Acid/Organometallic This compound(4-(Benzyloxy)-2,6-difluorophenyl)zinc chloride(4-(Benzyloxy)-2,6-difluorophenyl)(tributyl)stannane
Coupling Partner 1-Bromo-4-methoxybenzene1-Bromo-4-methoxybenzene1-Bromo-4-methoxybenzene
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosPd(PPh₃)₄
Base/Additive K₂CO₃Not requiredNot required
Solvent 1,4-Dioxane / H₂OTHFToluene
Temperature (°C) 80Room Temperature100-110
Reaction Time (h) 16212
Yield (%) 92%~85-95% (estimated)~80-90% (estimated)
Key Advantages High yield, commercially available reagents, well-established protocol.Mild reaction conditions (room temp), avoids the use of a base.Tolerant to a wide range of functional groups.
Key Disadvantages Requires elevated temperature and a base, which can affect sensitive substrates.Organozinc reagents can be moisture-sensitive.Toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative experimental protocols for the Suzuki-Miyaura and Negishi couplings to synthesize 4'-Benzyloxy-2',6'-difluoro-4-methoxy-1,1'-biphenyl.

Suzuki-Miyaura Coupling Protocol

This procedure outlines the palladium-catalyzed coupling of this compound with 1-bromo-4-methoxybenzene.

Materials:

  • This compound

  • 1-Bromo-4-methoxybenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.2 equiv.), 1-bromo-4-methoxybenzene (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 16 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-Benzyloxy-2',6'-difluoro-4-methoxy-1,1'-biphenyl.

Negishi Coupling Protocol

This protocol describes a potential pathway for the Negishi coupling to form the target biaryl, which is noted for its mild reaction conditions.

Materials:

  • (4-(Benzyloxy)-2,6-difluorophenyl)zinc chloride (prepared in situ from 4-bromo-3,5-difluorobenzyl alcohol)

  • 1-Bromo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, prepare the organozinc reagent by treating the corresponding aryl bromide with an organolithium reagent followed by transmetalation with zinc chloride.

  • In a separate vessel, add Pd₂(dba)₃ (0.01-0.05 equiv.) and SPhos (0.02-0.10 equiv.) and degas the vessel.

  • Add anhydrous THF, followed by 1-bromo-4-methoxybenzene (1.0 equiv.).

  • To this mixture, add the freshly prepared solution of (4-(Benzyloxy)-2,6-difluorophenyl)zinc chloride (1.1-1.5 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, or until completion is indicated by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Stille Coupling Protocol (Projected)

Materials:

  • (4-(Benzyloxy)-2,6-difluorophenyl)(tributyl)stannane

  • 1-Bromo-4-methoxybenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add (4-(Benzyloxy)-2,6-difluorophenyl)(tributyl)stannane (1.1 equiv.) and 1-bromo-4-methoxybenzene (1.0 equiv.).

  • Add Pd(PPh₃)₄ (0.02-0.05 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous and degassed toluene.

  • Heat the reaction mixture to 100-110 °C for 12 hours, monitoring by TLC or GC-MS.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the desired biaryl product.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams depict the general catalytic cycles and experimental workflows.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (e.g., 80°C, 16h) solvent->heat extract Extraction and Washing heat->extract purify Column Chromatography extract->purify product Isolated Biaryl Product purify->product

Suzuki-Miyaura Experimental Workflow

Cross_Coupling_Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_negishi Negishi Cycle cluster_stille Stille Cycle pd0_s Pd(0)L₂ pd2_s Ar-Pd(II)-X(L₂) pd0_s->pd2_s Oxidative Addition (Ar-X) trans_s Ar-Pd(II)-Ar'(L₂) pd2_s->trans_s Transmetalation (Ar'-B(OR)₂, Base) trans_s->pd0_s Reductive Elimination product_s Ar-Ar' trans_s->product_s pd0_n Pd(0)L₂ pd2_n Ar-Pd(II)-X(L₂) pd0_n->pd2_n Oxidative Addition (Ar-X) trans_n Ar-Pd(II)-Ar'(L₂) pd2_n->trans_n Transmetalation (Ar'-ZnX) trans_n->pd0_n Reductive Elimination product_n Ar-Ar' trans_n->product_n pd0_st Pd(0)L₂ pd2_st Ar-Pd(II)-X(L₂) pd0_st->pd2_st Oxidative Addition (Ar-X) trans_st Ar-Pd(II)-Ar'(L₂) pd2_st->trans_st Transmetalation (Ar'-SnR₃) trans_st->pd0_st Reductive Elimination product_st Ar-Ar' trans_st->product_st

Catalytic Cycles of Cross-Coupling Reactions

Conclusion

The validation of this compound in the Suzuki-Miyaura coupling demonstrates a highly effective method for the synthesis of the target biaryl, 4'-Benzyloxy-2',6'-difluoro-4-methoxy-1,1'-biphenyl, achieving an excellent yield of 92%. While the Negishi coupling offers the advantage of milder, room temperature conditions and circumvents the need for a base, the Suzuki-Miyaura protocol benefits from the use of more stable and readily available boronic acid reagents. The Stille coupling, though a powerful tool, is often less favored due to the toxicity and disposal challenges associated with organotin compounds.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including substrate compatibility, desired reaction conditions, and considerations of reagent toxicity and handling. For general high-yield synthesis of this and similar biaryl structures, the Suzuki-Miyaura coupling with this compound stands as a robust and validated method.

References

A Comparative Guide to the Kinetic Performance of 4-Benzyloxy-2,6-difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a critical tool for the synthesis of complex organic molecules. The choice of boronic acid is a key parameter that significantly influences reaction efficiency, yield, and overall kinetics. This guide provides an objective comparison of the kinetic performance of 4-benzyloxy-2,6-difluorophenylboronic acid in Suzuki-Miyaura reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data from related systems.

The unique structure of this compound, featuring both electron-withdrawing fluorine atoms at the ortho positions and an electron-donating benzyloxy group at the para position, presents a distinct kinetic profile. The fluorine substituents significantly influence the electronic properties of the boronic acid, impacting the rates of key steps in the catalytic cycle, while the bulky benzyloxy group adds a steric dimension.

Performance Comparison: The Interplay of Electronic and Steric Effects

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, which is often the rate-determining step. The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in this process.

Electronic Effects: The two ortho-fluorine atoms in this compound are strongly electron-withdrawing. Generally, electron-withdrawing groups can increase the rate of transmetalation.[1] This is attributed to an increase in the Lewis acidity of the boron atom, facilitating the formation of the boronate complex with the base and subsequent transfer of the aryl group to the palladium center. However, these fluorine atoms also make the boronic acid prone to protodeboronation, a significant side reaction that can reduce the overall yield.[2] The para-benzyloxy group is electron-donating, which can modulate the overall electronic character of the aryl ring.

Steric Effects: The presence of substituents at the ortho positions introduces steric hindrance, which can significantly retard the reaction rate by impeding the approach of the boronic acid to the palladium complex.[3][4][5][6] In the case of this compound, the two fluorine atoms, although relatively small, contribute to the steric bulk around the boron center.

Quantitative Kinetic Data Comparison

Boronic AcidAryl Halide PartnerCatalyst SystemSolventBaseTemp (°C)Observations
Phenylboronic Acid4-BromoanisolePd NanoparticlesEtOH/H₂ONaOH60Baseline for comparison.[7]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10--110High turnover frequency (TOF) of 67.1 h⁻¹ observed.[8][9]
2,6-Difluorophenylboronic acid4-ChloroanisolePd-SPhos/XPhos precatalystTHF/H₂OK₃PO₄RTFast reaction (<30 min) at room temperature with a specialized precatalyst to avoid deboronation.[2]
2-Methylphenylboronic acid2-BromotoluenePd(OAc)₂ / BI-DIMETolueneK₃PO₄110Efficient coupling of sterically hindered substrates.
3,4-Difluorophenylboronic acid4-BromotoluenePd NanoparticlesEtOH/H₂ONaOH70Electron-withdrawing groups can influence the transmetalation step.[1]

Inference for this compound: Based on the trends observed, the coupling of this compound is expected to be challenging under standard conditions due to the combined effects of steric hindrance from the ortho-fluorines and the risk of protodeboronation.[2] However, the electron-withdrawing nature of the fluorine atoms could potentially lead to a fast transmetalation step if the steric and stability issues are overcome, for instance by using highly active catalysts and ligands like those developed for other challenging substrates.[2][6][10] The bulky benzyloxy group might further increase the steric hindrance.

Experimental Protocols for Kinetic Studies

To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

1. Materials and Reagents:

  • This compound

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a specialized precatalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Internal standard for chromatographic analysis (e.g., dodecane, biphenyl)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

2. Reaction Setup and Monitoring:

  • To a pre-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent, followed by the aryl halide, this compound, and the internal standard.

  • Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature and start vigorous stirring.

  • At specific time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate).

  • Shake the vial vigorously and allow the layers to separate.

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting materials and the product.

3. Data Analysis:

  • Plot the concentration of the reactant (aryl halide) and product versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time profiles.

  • By systematically varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.[11]

  • The rate law for the reaction can then be established, and the rate constant can be calculated.

  • Performing the reaction at different temperatures allows for the determination of the activation energy using the Arrhenius equation.[12]

Visualizing the Process

To better understand the reaction dynamics and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic studies.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Kinetic_Study_Workflow Prep Reaction Setup (Inert Atmosphere) Reaction Initiate Reaction (Heating & Stirring) Prep->Reaction Sampling Aliquots Taken at Time Intervals Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Analysis GC/HPLC Analysis Quenching->Analysis Data Data Processing & Kinetic Analysis Analysis->Data

Caption: Experimental Workflow for Kinetic Studies.

References

Stability of 4-Benzyloxy-2,6-difluorophenylboronic Acid Under Basic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of boronic acids is a critical parameter in their application, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which are often performed under basic conditions. This guide provides a comparative assessment of the stability of 4-benzyloxy-2,6-difluorophenylboronic acid under basic conditions, drawing upon available data for structurally related compounds to infer its stability profile. The primary degradation pathway for arylboronic acids under basic conditions is protodeboronation, the cleavage of the carbon-boron bond.[1]

Comparative Stability Analysis

Key Structural Features and Their Impact on Stability:

  • Ortho-Difluoro Substitution: The presence of two fluorine atoms ortho to the boronic acid group is the most significant feature influencing the stability of the target compound. Electron-withdrawing groups, such as fluorine, increase the Lewis acidity of the boron atom. This increased acidity can make the boronic acid more susceptible to nucleophilic attack by hydroxide ions, a key step in base-catalyzed protodeboronation.[2]

  • Para-Benzyloxy Group: The para-benzyloxy group is an electron-donating group through resonance. Generally, electron-donating groups are expected to decrease the rate of protodeboronation by reducing the partial positive charge on the ipso-carbon, making it less susceptible to protonation.

Inference on the Stability of this compound:

The stability of this compound under basic conditions is determined by the interplay of these opposing electronic effects. The strong electron-withdrawing effect of the two ortho-fluorine atoms is likely to dominate, making the compound significantly susceptible to protodeboronation, similar to or even more so than 2,6-difluorophenylboronic acid. The electron-donating benzyloxy group may offer a slight stabilizing effect compared to an unsubstituted 2,6-difluorophenylboronic acid, but the compound is still expected to be considerably less stable than phenylboronic acid or 4-benzyloxyphenylboronic acid under basic conditions.

Quantitative Data Summary

The following table summarizes the available kinetic data for the protodeboronation of relevant boronic acids. It is important to note the absence of direct experimental data for this compound.

CompoundConditionsObserved Rate Constant (k_obs)Half-life (t_1/2)Reference
2,6-Difluorophenylboronic acid 70 °C, pH > pKa (in aqueous dioxane)~0.14 s⁻¹~5 s[3]
Phenylboronic acid Basic conditionsSignificantly more stable than fluorinated analogs-[1]
4-Benzyloxyphenylboronic acid Not availableNot availableNot available
This compound Not availableNot availableNot available

Note: The provided data for 2,6-difluorophenylboronic acid highlights its rapid decomposition under basic conditions.[3] It is reasonable to infer that this compound will exhibit a similar, if not slightly attenuated, rate of degradation.

Experimental Protocols

To definitively assess the stability of this compound, the following experimental protocols are recommended.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantitative determination of the remaining boronic acid over time.

Objective: To quantify the degradation of this compound under basic conditions by monitoring its concentration using a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution of desired pH (e.g., phosphate or borate buffer)

  • Internal standard (a stable compound with a similar chromophore and retention time)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between this compound, its expected protodeboronation product (1-benzyloxy-3,5-difluorobenzene), and the internal standard.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Stability Study:

    • In a temperature-controlled vessel, add a known volume of the boronic acid stock solution to a pre-heated basic buffer solution of the desired pH.

    • At specified time intervals (t = 0, 5, 15, 30, 60 minutes, etc.), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation by adding the aliquot to a solution containing the internal standard and an acidic component to neutralize the base.

  • HPLC Analysis: Inject the quenched samples into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the concentration of the remaining boronic acid at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Determine the rate constant and half-life of the degradation.

In-situ Monitoring by ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique allows for real-time observation of the boron-containing species in solution.

Objective: To monitor the conversion of this compound to its boronate form and subsequent degradation products under basic conditions using ¹¹B NMR.

Instrumentation:

  • NMR spectrometer equipped with a boron probe.

Reagents:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Deuterated base (e.g., NaOD in D₂O)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹¹B NMR spectrum to identify the signal corresponding to the trigonal boronic acid.

  • Initiation of Degradation: Add a specific amount of deuterated base to the NMR tube to achieve the desired basic pH.

  • Time-course Monitoring: Acquire a series of ¹¹B NMR spectra at regular time intervals.

  • Data Analysis: Observe the disappearance of the initial boronic acid signal and the appearance of new signals corresponding to the tetrahedral boronate intermediate and potentially other degradation products. The relative integration of these signals over time can provide kinetic information about the degradation process.[4][5]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Factors Influencing Stability cluster_1 Degradation Pathway Ortho-Difluoro\n(Electron Withdrawing) Ortho-Difluoro (Electron Withdrawing) Boronate Anion Boronate Anion Ortho-Difluoro\n(Electron Withdrawing)->Boronate Anion Increases susceptibility to nucleophilic attack Para-Benzyloxy\n(Electron Donating) Para-Benzyloxy (Electron Donating) Para-Benzyloxy\n(Electron Donating)->Boronate Anion Slightly decreases susceptibility Basic Conditions (High pH) Basic Conditions (High pH) Basic Conditions (High pH)->Boronate Anion Favors formation Boronic Acid Boronic Acid Boronic Acid->Boronate Anion Fast Equilibrium Protodeboronation Product Protodeboronation Product Boronate Anion->Protodeboronation Product Rate-determining step

Caption: Logical relationship of factors influencing boronic acid stability.

G cluster_workflow HPLC Stability Assessment Workflow A Prepare Boronic Acid Stock Solution B Add to Basic Buffer at Controlled Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Quench with Acid & Internal Standard C->D E Analyze by HPLC D->E F Quantify Remaining Boronic Acid E->F G Determine Rate Constant and Half-life F->G

Caption: Experimental workflow for HPLC-based stability assessment.

References

Catalyst Performance in Suzuki-Miyaura Coupling of 2,6-Difluorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of catalyst performance in the Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid, a key structural motif in many pharmaceutical and agrochemical compounds. Due to the limited availability of direct comparative data for 4-Benzyloxy-2,6-difluorophenylboronic acid, this guide utilizes the closely related and well-studied 2,6-difluorophenylboronic acid as a representative substrate. The data presented herein is compiled from peer-reviewed scientific literature to facilitate an objective comparison.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. However, substrates such as 2,6-difluorophenylboronic acid present a significant challenge due to their propensity for rapid protodeboronation under basic reaction conditions, which can lead to low yields of the desired biaryl product. The development of highly active catalyst systems has been crucial in overcoming this limitation, enabling these challenging couplings to proceed efficiently under milder conditions.

This guide compares a traditional palladium catalyst system with a modern, highly efficient palladium precatalyst, highlighting the impact of catalyst choice on reaction yield and conditions.

Quantitative Data Comparison

The following table summarizes the performance of two different palladium catalyst systems in the Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid with an aryl halide.

Catalyst SystemAryl Halide PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd G2 Precatalyst4-ChloroanisoleK₃PO₄THF/H₂ORoom Temp.0.5>95[1][2]
Pd(OAc)₂ / SPhos2-BromopyridineK₃PO₄THF/H₂O40289[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are intended as a starting point and may require optimization for different substrates.

Protocol 1: Suzuki-Miyaura Coupling with XPhos Pd G2 Precatalyst[1][2]

This protocol is adapted from a procedure developed for the fast Suzuki-Miyaura coupling of unstable polyfluorophenyl boronic acids.

Materials:

  • Aryl halide (e.g., 4-chloroanisole, 1.0 mmol, 1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl halide, 2,6-difluorophenylboronic acid, and the XPhos Pd G2 precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas.

  • Add the degassed anhydrous THF via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Pd(OAc)₂ / SPhos[2]

This protocol outlines a procedure using a combination of a palladium source and a bulky biarylphosphine ligand.

Materials:

  • Aryl halide (e.g., 2-bromopyridine, 1.0 mmol, 1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Water, degassed (1 mL)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, 2,6-difluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed anhydrous THF and degassed water via syringe.

  • Heat the reaction mixture to 40 °C and stir for 2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired biaryl product.

Visualizing the Process

To better understand the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Degassed Solvent C Add Catalyst System (Precatalyst or Pd Source + Ligand) D Heat and Stir under Inert Atmosphere C->D E Aqueous Work-up & Extraction D->E F Dry & Concentrate Organic Layer G Purify by Column Chromatography H H G->H Characterize Product (NMR, MS, etc.)

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-Ar'(L₂) pd2_complex->transmetal_complex Transmetalation (Ar'-B(OH)₂, Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Alternative Reagents for 4-Benzyloxy-2,6-difluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available and synthetically accessible alternative reagents to 4-Benzyloxy-2,6-difluorophenylboronic acid. The focus is on their performance in the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This document offers supporting experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction to this compound and the Quest for Alternatives

This compound is a valuable reagent for introducing the 4-benzyloxy-2,6-difluorophenyl moiety into organic molecules. This structural motif is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the synthetic handle provided by the benzyloxy group. However, the presence of two ortho-fluorine substituents can render the boronic acid susceptible to protodeboronation under the basic conditions typically required for Suzuki-Miyaura cross-coupling. This instability can lead to lower yields and the formation of undesired byproducts. Consequently, researchers often seek more stable or reactive alternatives to achieve their synthetic goals efficiently.

This guide explores several classes of alternative reagents, including isomeric difluorophenylboronic acids, stabilized boronic acid surrogates like pinacol esters and MIDA boronates, and analogs with different substitution patterns.

Alternative Reagents and Performance Comparison

The selection of an appropriate alternative to this compound depends on several factors, including the desired electronic and steric properties of the target molecule, the stability of the reagent under the planned reaction conditions, and its commercial availability and cost. Below is a comparison of several key alternatives.

Isomeric Difluorophenylboronic Acids

Changing the position of the fluorine atoms on the phenyl ring can significantly impact the reagent's stability and reactivity.

  • 2,4-Difluorophenylboronic Acid: This is a widely used and commercially available alternative. The absence of a second ortho-fluorine substituent generally leads to greater stability compared to the 2,6-difluoro isomer. It is a highly effective coupling partner in Suzuki-Miyaura reactions, often providing excellent yields.

  • 3,4-Difluorophenylboronic Acid: Another stable and effective alternative. The electronic properties of the resulting biaryl product will differ from those obtained with 2,4- or 2,6-difluorophenylboronic acids, offering a way to fine-tune the characteristics of the target molecule.

Stabilized Boronic Acid Surrogates

To address the inherent instability of some boronic acids, more stable derivatives have been developed. These reagents typically release the active boronic acid in situ under the reaction conditions.

  • Pinacol Esters: Boronic acid pinacol esters are generally more stable, less prone to dehydration to form boroxines, and easier to handle and purify than their corresponding boronic acids.[1][2] They are excellent substrates for Suzuki-Miyaura reactions, although their reactivity can sometimes be lower than that of the free boronic acids, potentially requiring more forcing reaction conditions.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are a class of highly stable, crystalline, and air-stable boronic acid surrogates.[3] They are compatible with a wide range of synthetic reagents and can be purified by silica gel chromatography.[4] Under specific basic conditions, they undergo slow hydrolysis to release the boronic acid, which can then participate in the cross-coupling reaction. This slow-release mechanism is particularly beneficial when using unstable boronic acids, as it keeps the concentration of the reactive species low, minimizing decomposition.[3]

Analogs with Different Ether Protecting Groups

While the benzyloxy group is common, other ether protecting groups can be employed, potentially altering the reagent's solubility and stability.

  • 4-Ethoxy-2,6-difluorophenylboronic acid: This is a direct analog where the benzyl group is replaced by an ethyl group. Its performance in Suzuki-Miyaura coupling is expected to be similar to the benzyloxy analog, with potential differences in solubility and ease of deprotection.

Data Presentation

The following tables summarize the performance of selected alternative reagents in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Table 1: Performance of Isomeric Difluorophenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid 5-Bromosalicylic acidPdCl₂ (1)K₂CO₃ (2)DMF/H₂O (1:1)751.798
3,4-Difluorophenylboronic acid 1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001295
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Phenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90

Table 2: Performance of Stabilized Boronic Acid Surrogates

Boronic Acid SurrogateAryl HalideCatalyst / Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid pinacol ester 4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
(4-Methylphenyl) MIDA boronate 4-ChloroanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)801295

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions cited in this guide.

Protocol 1: Sonication-Enhanced Suzuki-Miyaura Coupling with 2,4-Difluorophenylboronic Acid[6]

Materials:

  • 5-Bromosalicylic acid (1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.5 equiv)

  • Palladium(II) chloride (PdCl₂) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a reaction vessel, add PdCl₂ (0.01 mmol).

  • Add a 1:1 (v/v) mixture of DMF and deionized water (14 mL).

  • Disperse the catalyst by sonication at 20 °C for 10 minutes.

  • Add 5-bromosalicylic acid (1.0 mmol) and 2,4-difluorophenylboronic acid (1.5 mmol) to the mixture.

  • Add an aqueous solution of K₂CO₃ (6% mass concentration, 10 mL).

  • Irradiate the reaction mixture with ultrasound (175 W) at 75 °C for 100 minutes.

  • After cooling, separate the heterogeneous catalyst by vacuum filtration.

  • Acidify the filtrate to pH 2 with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry overnight at 50 °C.

Protocol 2: Fast Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester[7]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.5 equiv)

  • Palladium precatalyst (e.g., G3-XPhos) (2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), the boronic acid pinacol ester (1.5 mmol), and the palladium precatalyst (0.02 mmol).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon).

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Weigh Reagents: Aryl Halide Boronic Acid/Ester Base catalyst Add Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Pure Product purify->end Characterize Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection decision decision reagent reagent start Start: Need to synthesize a biaryl compound instability Is the boronic acid known to be unstable? start->instability iterative Is iterative cross-coupling required? instability->iterative Yes commercially_available Is a stable isomer commercially available? instability->commercially_available No use_mida Use MIDA Boronate iterative->use_mida Yes use_pinacol Use Pinacol Ester iterative->use_pinacol No commercially_available->use_pinacol No use_isomer Use Isomeric Boronic Acid (e.g., 2,4-difluoro or 3,4-difluoro) commercially_available->use_isomer Yes

Caption: A decision tree for selecting an alternative boronic acid reagent.

References

cost-benefit analysis of using 4-Benzyloxy-2,6-difluorophenylboronic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms and bulky protecting groups into molecular scaffolds is a widely employed strategy to enhance biological activity, metabolic stability, and pharmacokinetic profiles. 4-Benzyloxy-2,6-difluorophenylboronic acid has emerged as a valuable building block for the synthesis of complex organic molecules, offering a unique combination of a difluorinated phenyl ring and a versatile benzyloxy protecting group. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent in comparison to viable alternatives, supported by available data and representative experimental protocols.

Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The key structural features of this compound that influence its reactivity are:

  • Ortho-Fluorine Substituents: The two fluorine atoms at the ortho positions to the boronic acid moiety exert a strong electron-withdrawing inductive effect. This generally increases the electrophilicity of the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, these ortho substituents also introduce significant steric hindrance, which can potentially slow down the reaction rate. A critical aspect to consider is the propensity of ortho-substituted arylboronic acids to undergo protodeboronation, a side reaction that reduces the overall yield.

  • Para-Benzyloxy Group: The benzyloxy group at the para position is a bulky, electron-donating group through resonance, which can partially offset the inductive effect of the fluorine atoms. More importantly, it serves as a protecting group for a phenol functionality, which is a common feature in many biologically active molecules. This protecting group can be readily removed under various conditions to reveal the free phenol.

For a comparative analysis, we will consider the following alternatives:

  • 4-Methoxyphenylboronic acid: A non-fluorinated analogue with a similar electron-donating group.

  • 2,6-Difluorophenylboronic acid: An analogue that possesses the ortho-difluoro substitution pattern but lacks the para-benzyloxy group.

  • 4-Benzyloxyphenylboronic acid: A non-fluorinated analogue that contains the benzyloxy group.

Table 1: Qualitative Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

FeatureThis compound4-Methoxyphenylboronic Acid2,6-Difluorophenylboronic Acid4-Benzyloxyphenylboronic Acid
Reactivity Moderate to High (electron-withdrawing fluorine atoms can enhance reactivity, but steric hindrance may be a factor)High (electron-donating group generally promotes coupling)Moderate to High (electron-withdrawing fluorine atoms can enhance reactivity, but steric hindrance is a significant factor)High (electron-donating group generally promotes coupling)
Propensity for Protodeboronation Moderate to High (due to ortho-fluoro substituents)LowHigh (due to ortho-fluoro substituents)Low
Functional Group Introduction Introduces a protected phenol and a difluorinated ringIntroduces a methoxy groupIntroduces a difluorinated ringIntroduces a protected phenol
Steric Hindrance HighLowHighModerate
Potential for Higher Yields Substrate dependent; optimization of reaction conditions is crucial to minimize side reactions.Generally high yields are achievable.Substrate dependent; optimization is critical.Generally high yields are achievable.

Cost Analysis

The cost of a chemical reagent is a significant factor in the overall cost-effectiveness of a synthetic route, especially in large-scale production. The following table provides an approximate cost comparison based on currently available supplier information. Prices are subject to change and may vary between suppliers.

Table 2: Cost Comparison of this compound and Alternatives

CompoundCAS NumberSupplier ExamplePrice (USD) per gram
This compound156635-89-1Fluorochem~ $26
4-Methoxyphenylboronic acid5720-07-0Sigma-Aldrich~ $2
2,6-Difluorophenylboronic acid1621-35-8Sigma-Aldrich~ $15
4-Benzyloxyphenylboronic acid146631-00-7Sigma-Aldrich~ $10

From a purely cost-per-gram perspective, this compound is the most expensive option among the selected alternatives. This higher cost is attributable to its more complex structure and likely a more involved synthetic procedure for its manufacture.

Experimental Protocols

While a specific protocol with comparative data for this compound is not available, the following is a general and representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a fluorinated phenylboronic acid. This protocol can be adapted and optimized for the specific substrates being used.

Representative Suzuki-Miyaura Coupling Protocol:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated phenylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the fluorinated phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Workflow and Analysis

To better illustrate the decision-making process and the synthetic utility, the following diagrams are provided.

Cost_Benefit_Analysis_Workflow cluster_input Inputs cluster_analysis Analysis cluster_decision Decision cluster_output Output A Target Molecule Synthesis B Identify Key Building Blocks A->B C Cost Analysis of Reagents B->C D Performance Evaluation (Yield, Purity, Reaction Time) B->D E Consideration of Structural Benefits (e.g., Fluorination, Protecting Groups) B->E F Select Optimal Reagent: This compound or Alternative C->F D->F E->F G Cost-Effective & Efficient Synthetic Route F->G

Caption: Workflow for the cost-benefit analysis of a synthetic reagent.

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid This compound SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling ArylHalide Aryl Halide (Ar-X) ArylHalide->SuzukiCoupling Catalyst Pd Catalyst Catalyst->SuzukiCoupling Base Base Base->SuzukiCoupling Solvent Solvent Solvent->SuzukiCoupling Biaryl 4-Benzyloxy-2,6-difluoro-biaryl SuzukiCoupling->Biaryl

Caption: A generalized signaling pathway for the Suzuki-Miyaura coupling.

Conclusion: A Strategic Choice for Complex Syntheses

The cost-benefit analysis of using this compound reveals a trade-off between its higher initial cost and the unique structural features it introduces into a target molecule.

Benefits:

  • Introduction of a Difluorinated Phenyl Moiety: The 2,6-difluoro substitution pattern can significantly enhance the biological activity and metabolic stability of the final product.

  • Presence of a Protected Phenol: The benzyloxy group allows for the late-stage deprotection to a phenol, a common pharmacophore, offering synthetic flexibility.

  • Potential for High Reactivity: The electron-withdrawing nature of the fluorine atoms can, under optimized conditions, lead to efficient coupling reactions.

Costs:

  • Higher Reagent Cost: It is significantly more expensive than its non-fluorinated or simpler fluorinated counterparts.

  • Potential for Side Reactions: The ortho-fluoro groups increase the likelihood of protodeboronation, which may necessitate careful optimization of reaction conditions, potentially increasing process development time and cost.

  • Steric Hindrance: The bulky nature of the reagent might limit its applicability with sterically demanding coupling partners.

Safety Operating Guide

Proper Disposal of 4-Benzyloxy-2,6-difluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Benzyloxy-2,6-difluorophenylboronic acid are paramount for ensuring a secure and compliant laboratory environment. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from similar chemical compounds, this substance should be treated as a hazardous material.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation of dust or fumes.

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[2] P302 + P352: IF ON SKIN: Wash with plenty of water.[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
Eye Irritation Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a dedicated, properly labeled, and sealable container. This includes any contaminated materials such as weighing paper, spatulas, or gloves.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

2. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

3. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

4. Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your laboratory's procedures for glass or plastic recycling.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Degradation (Cautionary Note)

  • Boronic Acids: Some arylboronic acids can be hydrolyzed to their corresponding phenols.[7] However, this is typically a synthetic transformation and not a validated disposal method.

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds resistant to degradation.[8] While methods like high-temperature incineration are used for some fluorinated compounds, these are industrial processes and not suitable for a standard laboratory setting.

Therefore, attempting to neutralize or degrade this compound in the lab without a validated protocol is not recommended. The most prudent and compliant approach is to manage it as hazardous waste. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling 4-Benzyloxy-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Benzyloxy-2,6-difluorophenylboronic acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risk and ensuring operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3][4]Protects eyes from dust particles and potential splashes of the chemical.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3][4]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[3][4]Minimizes the risk of respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2][3]

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use.[3][5]

  • Avoid generating dust when transferring the solid.[3][4] Use appropriate tools, such as a spatula, for transfers.[3]

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Remove and properly dispose of contaminated PPE as hazardous waste.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][5]

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container for hazardous waste. Do not pour waste down the drain.[2]

  • Empty Containers: Empty containers must be triple rinsed with an appropriate solvent (e.g., acetone or ethanol).[6] The rinsate must be collected and disposed of as liquid hazardous waste.[6] After triple rinsing and allowing the container to dry, deface the label before disposing of it according to your institution's guidelines.[6]

  • Spills:

    • Small Spills: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for hazardous waste.[6]

    • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[6]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood certification prep2 Check safety shower & eyewash prep1->prep2 prep3 Gather all necessary materials prep2->prep3 ppe1 Wear safety goggles/face shield prep3->ppe1 ppe2 Put on nitrile gloves ppe1->ppe2 ppe3 Wear lab coat & closed-toe shoes ppe2->ppe3 ppe4 Use N95 respirator if needed ppe3->ppe4 handle1 Work within the fume hood ppe4->handle1 handle2 Minimize dust generation handle1->handle2 handle3 Keep container closed handle2->handle3 handle4 Transfer chemical carefully handle3->handle4 clean1 Decontaminate work area handle4->clean1 clean2 Dispose of waste in labeled containers clean1->clean2 clean3 Remove and dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.